molecular formula C16H12O3S B1683172 Tiopinac CAS No. 61220-69-7

Tiopinac

カタログ番号: B1683172
CAS番号: 61220-69-7
分子量: 284.3 g/mol
InChIキー: KLIVRBFRQSOGQI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tiopinac is a drug that has displayed anti-inflammatory properties and has been has been understood to prevent the development of adjuvant-induced arthritis.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-(11-oxo-6H-benzo[c][1]benzothiepin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3S/c17-15(18)8-10-5-6-13-14(7-10)20-9-11-3-1-2-4-12(11)16(13)19/h1-7H,8-9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLIVRBFRQSOGQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)C3=C(S1)C=C(C=C3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

77625-78-6 (hydrochloride salt)
Record name Tiopinac [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061220697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80210140
Record name Tiopinac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80210140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61220-69-7
Record name Tiopinac [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061220697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tiopinac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80210140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TIOPINAC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1QX5LNW7CG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Tiopinac: A Technical Overview of its Pharmacokinetic and Pharmacodynamic Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiopinac (also known as RS-40974) is a non-steroidal anti-inflammatory drug (NSAID) with potent analgesic and antipyretic properties. Developed in the late 1970s, its primary mechanism of action is understood to be the inhibition of prostaglandin synthesis, a cornerstone of the inflammatory cascade. This technical guide provides a comprehensive review of the available pharmacokinetic and pharmacodynamic data on this compound, with a focus on its preclinical evaluation.

Pharmacodynamics

This compound has demonstrated significant anti-inflammatory, analgesic, and antipyretic activity in various animal models. Its potency has been compared to several well-established NSAIDs.

Anti-Inflammatory Activity

This compound exhibits marked anti-inflammatory effects in both acute and chronic models of inflammation.

  • Carrageenan-Induced Paw Edema: In this acute inflammation model, orally administered this compound was found to be approximately 40 times more potent than phenylbutazone[1].

  • Adjuvant-Induced Arthritis: In a chronic model of inflammation, this compound, administered orally, was 10 to 15 times more potent than naproxen in preventing the development of adjuvant-induced arthritis in rats[1].

  • Cotton-Pellet-Induced Granuloma: this compound's potency in this model was comparable to that of indomethacin, being about 0.8 times as active[1].

Analgesic Activity

The analgesic properties of this compound are particularly evident in inflammatory pain models.

  • Phenylquinone-Induced Writhing: When administered orally to mice and rats, this compound was 16 and 10 times more potent than aspirin, respectively, in inhibiting phenylquinone-induced writhing[1].

  • Yeast-Inflamed Paw Compression: In this test, this compound was approximately 10 times more potent than indomethacin at increasing the pain threshold[1].

  • Adjuvant Arthritic Paw Flexion: this compound showed high activity against pain induced by flexing the adjuvant arthritic-inflamed paw, being at least 1000 times more potent than aspirin.

Antipyretic Activity

This compound is a potent antipyretic agent. In a yeast-induced pyrexia model in rats, orally administered this compound was found to be 130 times more potent than aspirin at reducing fever.

Table 1: Comparative Potency of this compound in Preclinical Models

Pharmacodynamic EffectModelComparatorRelative Potency of this compound
Anti-inflammatory Carrageenan-Induced Paw Edema (Rat)Phenylbutazone~40x
Adjuvant-Induced Arthritis (Rat)Naproxen~10-15x
Cotton-Pellet-Induced Granuloma (Rat)Indomethacin~0.8x
Analgesic Phenylquinone-Induced Writhing (Mouse)Aspirin~16x
Phenylquinone-Induced Writhing (Rat)Aspirin~10x
Yeast-Inflamed Paw Compression (Rat)Indomethacin~10x
Adjuvant Arthritic Paw Flexion (Rat)Aspirin≥1000x
Antipyretic Yeast-Induced Pyrexia (Rat)Aspirin~130x

Pharmacokinetics

Detailed quantitative pharmacokinetic data for this compound, including absorption, distribution, metabolism, excretion (ADME), bioavailability, plasma protein binding, and elimination half-life, are not extensively available in the public domain. Preclinical studies indicate that this compound is orally active.

Mechanism of Action

The primary mechanism of action for this compound, like other NSAIDs, is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. By blocking prostaglandin synthesis, this compound exerts its therapeutic effects. The specific selectivity of this compound for COX-1 versus COX-2 isoforms has not been detailed in the available literature.

Tiopinac_Mechanism_of_Action Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic_Acid:e->Prostaglandins:w COX_Enzymes COX-1 / COX-2 Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever This compound This compound This compound->COX_Enzymes Inhibition Phospholipase_A2 Phospholipase A2 label_phospholipase->Arachidonic_Acid

Caption: Presumed mechanism of action of this compound via inhibition of COX enzymes.

Experimental Protocols

The following are generalized protocols for the key in vivo pharmacodynamic assays used to characterize this compound.

Carrageenan-Induced Paw Edema in Rats

This model assesses the activity of drugs against acute inflammation.

  • Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used.

  • Procedure:

    • A baseline measurement of the rat's hind paw volume is taken using a plethysmometer.

    • The test compound (this compound) or vehicle is administered orally.

    • After a set period (e.g., 1 hour), a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is made into the right hind paw.

    • Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Endpoint: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the vehicle-control group.

Carrageenan_Paw_Edema_Workflow Baseline_Paw_Volume Measure Baseline Paw Volume Administer_Drug Administer this compound or Vehicle (p.o.) Baseline_Paw_Volume->Administer_Drug Induce_Edema Inject Carrageenan (sub-plantar) Administer_Drug->Induce_Edema Measure_Paw_Volume Measure Paw Volume (hourly for 5h) Induce_Edema->Measure_Paw_Volume Calculate_Inhibition Calculate % Inhibition of Edema Measure_Paw_Volume->Calculate_Inhibition End End Calculate_Inhibition->End

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Adjuvant-Induced Arthritis in Rats

This is a model of chronic inflammation.

  • Animals: Lewis or Sprague-Dawley rats are commonly used.

  • Procedure:

    • On day 0, arthritis is induced by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (containing heat-killed Mycobacterium tuberculosis) into the tail or a hind paw.

    • This compound or vehicle is administered orally daily for a specified period (e.g., 18 days).

    • The severity of arthritis is assessed periodically by measuring the volume of the injected and non-injected paws and/or through a visual scoring system for inflammation.

  • Endpoint: The primary endpoint is the reduction in paw swelling and arthritic score in the treated group compared to the control group.

Phenylquinone-Induced Writhing in Mice

This is a model for visceral pain.

  • Animals: Male albino mice are typically used.

  • Procedure:

    • Mice are pre-treated with an oral dose of this compound or vehicle.

    • After a defined period (e.g., 30-60 minutes), an intraperitoneal injection of phenylquinone is administered to induce a writhing response (stretching, abdominal contractions).

    • The number of writhes is counted for a specific duration (e.g., 5-15 minutes) after the injection.

  • Endpoint: The analgesic effect is determined by the percentage reduction in the number of writhes in the drug-treated group compared to the vehicle-treated group.

Yeast-Induced Pyrexia in Rats

This model is used to evaluate antipyretic activity.

  • Animals: Wistar rats are commonly used.

  • Procedure:

    • A baseline rectal temperature is recorded.

    • Fever is induced by a subcutaneous injection of a brewer's yeast suspension.

    • After a period for the fever to develop (e.g., 18 hours), the rectal temperature is measured again to confirm pyrexia.

    • This compound or vehicle is administered orally.

    • Rectal temperature is then monitored at regular intervals (e.g., every hour for several hours).

  • Endpoint: The antipyretic effect is measured as the reduction in rectal temperature over time compared to the control group.

Conclusion

This compound is a potent non-steroidal anti-inflammatory agent with significant analgesic and antipyretic effects demonstrated in preclinical models. Its mechanism of action is consistent with the inhibition of prostaglandin synthesis. While its pharmacodynamic profile is well-characterized in the available literature, a comprehensive understanding of its pharmacokinetic properties in humans remains limited. Further research would be necessary to fully elucidate its clinical potential.

References

An In-Depth Technical Guide to the Anti-Inflammatory Profile of Tiopinac

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Mechanism of Action: Inhibition of Prostaglandin Synthesis

Tiopinac exerts its anti-inflammatory effects primarily through the inhibition of prostaglandin synthesis. Prostaglandins are lipid compounds that play a crucial role in mediating inflammation, pain, and fever. The synthesis of prostaglandins is initiated by the release of arachidonic acid from cell membranes, which is then metabolized by cyclooxygenase (COX) enzymes (COX-1 and COX-2) into prostaglandin H2 (PGH2). PGH2 is subsequently converted into various bioactive prostanoids, including prostaglandins and thromboxanes. By inhibiting the COX enzymes, this compound effectively reduces the production of these pro-inflammatory mediators.[1][2]

While direct IC50 values for this compound's inhibition of COX-1 and COX-2 are not available in the reviewed literature, its classification as a prostaglandin antagonist and its efficacy in in vivo models of inflammation strongly suggest that it functions as a COX inhibitor.[3] The relative selectivity for COX-1 versus COX-2 remains to be elucidated through further specific enzymatic assays.

membrane Membrane Phospholipids arachidonic_acid Arachidonic Acid membrane->arachidonic_acid Stimuli cox COX-1 / COX-2 arachidonic_acid->cox lipoxygenase Lipoxygenase (5-LOX, etc.) arachidonic_acid->lipoxygenase pla2 Phospholipase A2 pla2->arachidonic_acid pgh2 Prostaglandin H2 (PGH2) cox->pgh2 prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgh2->prostaglandins thromboxanes Thromboxanes (TXA2) pgh2->thromboxanes inflammation Inflammation, Pain, Fever prostaglandins->inflammation thromboxanes->inflammation Platelet Aggregation This compound This compound This compound->cox leukotrienes Leukotrienes (LTB4, etc.) lipoxygenase->leukotrienes inflammation2 Inflammation leukotrienes->inflammation2

Figure 1. Simplified Arachidonic Acid Cascade and Site of this compound Action.

Quantitative Data Presentation

The following tables summarize the available quantitative and comparative potency data for this compound in established preclinical models of inflammation and analgesia.

Table 1: In Vivo Anti-Inflammatory Activity of this compound
ModelSpeciesThis compound PotencyReference Compound
Carrageenan-Induced Paw EdemaRat40 xPhenylbutazone[3]
Cotton-Pellet GranulomaRat0.8 xIndomethacin[3]
Adjuvant-Induced ArthritisRat10-15 xNaproxen
Adjuvant-Induced Arthritis (ED50)Rat0.1 mg/kg/day p.o.N/A
Table 2: In Vivo Analgesic and Antipyretic Activity of this compound
ModelSpeciesThis compound PotencyReference Compound
Phenylquinone-Induced WrithingMouse16 xAspirin
Phenylquinone-Induced WrithingRat10 xAspirin
Yeast-Inflamed Paw (Pain Threshold)Rat~10 xIndomethacin
Adjuvant Arthritic-Inflamed Paw (Pain)Rat≥1000 xAspirin
Yeast-Induced PyrexiaRat130 xAspirin

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below.

Carrageenan-Induced Paw Edema in Rats

This is a widely used model for evaluating acute inflammation.

  • Animals: Male Wistar or Sprague-Dawley rats (150-200g).

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • Baseline paw volume is measured using a plethysmometer.

    • This compound or a reference drug is administered orally (p.o.).

    • After a set time (e.g., 1 hour), 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The percentage inhibition of edema is calculated for each group compared to the vehicle-treated control group.

start Start acclimatize Acclimatize Rats start->acclimatize baseline Measure Baseline Paw Volume acclimatize->baseline administer Administer this compound/Control (p.o.) baseline->administer induce Inject Carrageenan (Sub-plantar) administer->induce 1 hour measure Measure Paw Volume (1, 2, 3, 4, 5 hours) induce->measure analyze Calculate % Inhibition of Edema measure->analyze end End analyze->end

Figure 2. Workflow for Carrageenan-Induced Paw Edema Assay.
Cotton-Pellet Granuloma in Rats

This model is used to assess the chronic anti-inflammatory effects of a compound.

  • Animals: Male Wistar or Sprague-Dawley rats (150-200g).

  • Procedure:

    • Sterile cotton pellets (e.g., 10 mg) are prepared.

    • Under light anesthesia, the pellets are implanted subcutaneously in the dorsal or ventral region of the rats.

    • This compound or a reference drug is administered orally daily for a set period (e.g., 7 days).

    • On the day after the final dose, the animals are euthanized, and the cotton pellets with the surrounding granulomatous tissue are excised.

    • The wet weight of the granuloma is recorded.

    • The pellets are dried in an oven at 60°C until a constant weight is achieved, and the dry weight is recorded.

  • Data Analysis: The net dry weight of the granuloma is calculated by subtracting the initial weight of the cotton pellet. The percentage inhibition of granuloma formation is determined by comparing the treated groups to the vehicle-treated control group.

start Start implant Implant Sterile Cotton Pellets (Subcutaneously) start->implant administer Daily Oral Administration (this compound/Control for 7 days) implant->administer excise Excise Granuloma on Day 8 administer->excise weigh_wet Record Wet Weight excise->weigh_wet dry Dry Granuloma to Constant Weight weigh_wet->dry weigh_dry Record Dry Weight dry->weigh_dry analyze Calculate % Inhibition of Granuloma weigh_dry->analyze end End analyze->end

Figure 3. Workflow for Cotton-Pellet Granuloma Assay.
Adjuvant-Induced Arthritis in Rats

This is a model of chronic inflammation that shares some pathological features with human rheumatoid arthritis.

  • Animals: Male Lewis or Wistar rats.

  • Procedure:

    • On day 0, arthritis is induced by a single intradermal injection of Freund's Complete Adjuvant (containing heat-killed Mycobacterium tuberculosis) into the footpad or base of the tail.

    • This compound or a reference drug is administered orally daily, either prophylactically (starting on day 0) or therapeutically (starting after the onset of arthritis, around day 10).

    • The severity of arthritis is assessed regularly by measuring paw volume and/or using a visual arthritis scoring system. Body weight is also monitored.

    • The experiment typically continues for 18-21 days.

  • Data Analysis: The change in paw volume and the arthritis score over time are compared between the treated and control groups.

start Start induce Induce Arthritis with Freund's Complete Adjuvant (Day 0) start->induce administer Daily Oral Administration (this compound/Control) induce->administer assess Regularly Assess Arthritis Severity (Paw Volume, Arthritis Score) administer->assess Daily for 18-21 days analyze Compare Paw Volume and Scores (Treated vs. Control) assess->analyze end End analyze->end

Figure 4. Workflow for Adjuvant-Induced Arthritis Model.

Conclusion

This compound is a highly effective anti-inflammatory agent, demonstrating marked activity in both acute and chronic models of inflammation. Its primary mechanism of action is understood to be the inhibition of prostaglandin synthesis, a hallmark of NSAID activity. While specific in vitro data on its COX-1/COX-2 selectivity are not publicly available, its potent in vivo efficacy, particularly in the adjuvant-induced arthritis model at a low oral dose of 0.1 mg/kg/day, underscores its significant therapeutic potential. Further research to elucidate its precise inhibitory profile against COX isoforms and other inflammatory enzymes would provide a more complete understanding of its pharmacological actions.

References

Tiopinac's Interaction with Cyclooxygenase Enzymes: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiopinac is a potent, orally active non-steroidal anti-inflammatory drug (NSAID) with significant anti-inflammatory, analgesic, and antipyretic properties. While direct quantitative data on the specific inhibitory effects of this compound on cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) isoforms are not extensively available in publicly accessible literature, its pharmacological profile strongly suggests that its mechanism of action involves the inhibition of prostaglandin synthesis through the cyclooxygenase pathway. This technical guide consolidates the available information on this compound's anti-inflammatory activity, outlines the standard experimental protocols for evaluating COX inhibition, and presents a generalized signaling pathway to illustrate the mechanism of action for compounds in its class.

Introduction to this compound

This compound is a dibenzthiepin derivative recognized for its high potency as an anti-inflammatory agent. Its effects are attributed to the inhibition of prostaglandin synthesis, a key process in the inflammatory cascade mediated by cyclooxygenase (COX) enzymes.[1][2] The COX enzymes exist in two primary isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and plays a major role in inflammation.[1][3] The therapeutic effects of NSAIDs are primarily due to the inhibition of COX-2, while the common side effects, such as gastrointestinal issues, are linked to the inhibition of COX-1.[1]

Quantitative Data on Cyclooxygenase Inhibition

As of the latest literature review, specific IC50 values for this compound's inhibition of COX-1 and COX-2 are not publicly available. The potency of this compound has been compared to other established NSAIDs, such as indomethacin, suggesting a significant interaction with the cyclooxygenase pathway. The lack of precise IC50 data necessitates further research to quantify its selectivity towards the COX isoforms.

The table below is a template that would be used to present such data if it were available. It includes comparative data for indomethacin, a well-characterized non-selective COX inhibitor, to provide context.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound Data not availableData not availableData not available
Indomethacin ~0.1~1.0~0.1

Note: Indomethacin IC50 values can vary depending on the assay conditions.

Signaling Pathways in Inflammation

The anti-inflammatory effects of NSAIDs like this compound are primarily achieved by blocking the conversion of arachidonic acid to prostaglandins. This process is catalyzed by COX-1 and COX-2. The following diagram illustrates this key signaling pathway.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-1 (Constitutive)->Prostaglandin H2 (PGH2) COX-2 (Inducible)->Prostaglandin H2 (PGH2) Prostaglandins (PGs) Prostaglandins (PGs) Prostaglandin H2 (PGH2)->Prostaglandins (PGs) Isomerases Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGs)->Inflammation, Pain, Fever Gastric Mucosa Protection, Platelet Aggregation Gastric Mucosa Protection, Platelet Aggregation Prostaglandins (PGs)->Gastric Mucosa Protection, Platelet Aggregation This compound (NSAID) This compound (NSAID) This compound (NSAID)->COX-1 (Constitutive) Inhibition This compound (NSAID)->COX-2 (Inducible) Inhibition

Arachidonic Acid Cascade and NSAID Inhibition.

Experimental Protocols for Assessing COX Inhibition

To determine the inhibitory activity and selectivity of a compound like this compound on COX-1 and COX-2, standardized in vitro and cell-based assays are employed.

In Vitro Enzyme Inhibition Assay

This method directly measures the effect of a test compound on the activity of purified COX-1 and COX-2 enzymes.

Objective: To determine the concentration of the test compound that inhibits 50% of the enzyme's activity (IC50).

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes.

  • Arachidonic acid (substrate).

  • Test compound (e.g., this compound) at various concentrations.

  • Assay buffer (e.g., Tris-HCl).

  • Detection system to measure prostaglandin production (e.g., ELISA kit for PGE2 or a radiometric assay).

Procedure:

  • Pre-incubate the purified COX enzyme with various concentrations of the test compound or vehicle control in the assay buffer.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 37°C).

  • Terminate the reaction.

  • Quantify the amount of prostaglandin (e.g., PGE2) produced using a suitable detection method.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Start Start Prepare Reagents Prepare Purified COX Enzyme, Substrate, and this compound Solutions Start->Prepare Reagents Pre-incubation Pre-incubate COX Enzyme with this compound Prepare Reagents->Pre-incubation Reaction Initiation Add Arachidonic Acid to Initiate Reaction Pre-incubation->Reaction Initiation Incubation Incubate at 37°C Reaction Initiation->Incubation Reaction Termination Stop the Reaction Incubation->Reaction Termination Quantification Measure Prostaglandin (e.g., PGE2) Production Reaction Termination->Quantification Data Analysis Calculate % Inhibition and Determine IC50 Quantification->Data Analysis End End Data Analysis->End

Workflow for In Vitro COX Enzyme Inhibition Assay.
Human Whole-Blood Assay

This ex vivo assay is considered more physiologically relevant as it measures COX inhibition in a cellular environment and in the presence of plasma proteins.

Objective: To determine the IC50 of a test compound for COX-1 and COX-2 in human whole blood.

Materials:

  • Freshly drawn human whole blood from healthy, drug-free volunteers.

  • Test compound (e.g., this compound) at various concentrations.

  • For COX-2 induction: Lipopolysaccharide (LPS).

  • For COX-1 activity measurement: No stimulant is needed as it relies on the production of thromboxane B2 (TXB2) during blood clotting.

  • ELISA kits for PGE2 and TXB2.

Procedure for COX-1 Inhibition:

  • Aliquot whole blood into tubes containing various concentrations of the test compound or vehicle.

  • Allow the blood to clot at 37°C for a specified time (e.g., 60 minutes).

  • Centrifuge the samples to separate the serum.

  • Measure the concentration of TXB2 in the serum using an ELISA kit.

  • Calculate the percentage of inhibition and determine the IC50 value.

Procedure for COX-2 Inhibition:

  • Aliquot whole blood into tubes containing various concentrations of the test compound or vehicle.

  • Add LPS to induce COX-2 expression and prostaglandin synthesis.

  • Incubate the blood at 37°C for a prolonged period (e.g., 24 hours).

  • Centrifuge the samples to separate the plasma.

  • Measure the concentration of PGE2 in the plasma using an ELISA kit.

  • Calculate the percentage of inhibition and determine the IC50 value.

cluster_cox1 COX-1 Assay cluster_cox2 COX-2 Assay Blood_COX1 Whole Blood + this compound Clotting Incubate at 37°C (Allow Clotting) Blood_COX1->Clotting Serum_Separation_COX1 Centrifuge and Collect Serum Clotting->Serum_Separation_COX1 TXB2_Measurement Measure TXB2 (ELISA) Serum_Separation_COX1->TXB2_Measurement IC50_COX1 Calculate COX-1 IC50 TXB2_Measurement->IC50_COX1 Blood_COX2 Whole Blood + this compound + LPS Incubation_COX2 Incubate at 37°C (24 hours) Blood_COX2->Incubation_COX2 Plasma_Separation_COX2 Centrifuge and Collect Plasma Incubation_COX2->Plasma_Separation_COX2 PGE2_Measurement Measure PGE2 (ELISA) Plasma_Separation_COX2->PGE2_Measurement IC50_COX2 Calculate COX-2 IC50 PGE2_Measurement->IC50_COX2 Fresh Blood Fresh Blood Fresh Blood->Blood_COX1 Fresh Blood->Blood_COX2

Human Whole-Blood Assay Workflow.

Conclusion

This compound is a highly effective anti-inflammatory agent, and its mechanism of action is consistent with the inhibition of cyclooxygenase enzymes. While specific quantitative data on its COX-1 and COX-2 inhibitory profile are lacking in the current body of scientific literature, the established methodologies for assessing such activity are well-defined. Further research utilizing these standard protocols is necessary to fully characterize the cyclooxygenase inhibition profile of this compound and to better understand its therapeutic potential and safety profile in comparison to other NSAIDs. The information and protocols provided in this guide serve as a foundational resource for researchers and drug development professionals interested in advancing the understanding of this compound and similar anti-inflammatory compounds.

References

Tiopinac: A Technical Guide to its Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiopinac (RS-40974) is a non-steroidal anti-inflammatory drug (NSAID) belonging to the dibenzothiepin class of compounds. Preclinical studies, primarily from the 1980s, have demonstrated its potent anti-inflammatory, analgesic, and anti-pyretic properties. This technical guide synthesizes the available data on this compound, detailing its mechanism of action, preclinical efficacy, and the experimental protocols used in its evaluation. The primary mechanism of action is understood to be the inhibition of prostaglandin synthesis, a hallmark of NSAIDs. This document aims to provide a comprehensive resource for researchers and professionals in drug development interested in the therapeutic potential of this compound.

Introduction

This compound, chemically known as 6,11-dihydrodibenzo-[b,e]-thiepin-11-one-3-acetic acid, emerged as a promising anti-inflammatory agent with a preclinical profile suggesting high potency.[1] As a non-steroidal anti-inflammatory drug, its therapeutic potential lies in conditions characterized by inflammation, pain, and fever, such as arthritis. This guide will provide an in-depth look at the foundational preclinical data.

Mechanism of Action

This compound is classified as a prostaglandin antagonist.[1] The anti-inflammatory, analgesic, and anti-pyretic effects of NSAIDs are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins.[2][3] Prostaglandins are key signaling molecules involved in the inflammatory cascade, pain sensitization, and fever induction.[2] While specific data on this compound's differential inhibition of COX-1 and COX-2 isoforms are not available in the reviewed literature, its functional effects in animal models are consistent with the inhibition of prostaglandin synthesis.

Prostaglandin Synthesis Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 PGH2 Prostaglandin H2 (PGH2) COX1_COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Isomerases Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever Activates This compound This compound (NSAID) This compound->COX1_COX2 Inhibits

Figure 1: Simplified Prostaglandin Synthesis Pathway and Site of this compound Action.

Preclinical Efficacy Data

This compound has demonstrated significant efficacy in various rat and mouse models of inflammation, pain, and pyrexia. The following tables summarize the available quantitative and comparative data from these preclinical studies.

Table 1: Anti-Inflammatory and Anti-Arthritic Activity of this compound
ModelSpeciesParameter MeasuredThis compound Potency ComparisonED50 / Effective DoseReference
Carrageenan-Induced Paw EdemaRatInhibition of paw swelling40x Phenylbutazone~0.5 mg/kg (for 30% reduction)
Cotton-Pellet-Induced GranulomaRatInhibition of granuloma formation0.8x IndomethacinNot specified
Adjuvant-Induced Arthritis (developing)RatPrevention of arthritis development10-15x Naproxen0.1 mg/kg/day (p.o.)
Adjuvant-Induced Arthritis (established)RatReversal of pre-induced arthritisSimilar to developing arthritisNot specified
Table 2: Analgesic and Anti-Pyretic Activity of this compound
ModelSpeciesParameter MeasuredThis compound Potency ComparisonReference
Phenylquinone-Induced WrithingMouseInhibition of writhing response16x Aspirin
Phenylquinone-Induced WrithingRatInhibition of writhing response10x Aspirin
Yeast-Inflamed Paw CompressionRatIncrease in pain threshold~10x Indomethacin
Adjuvant Arthritic-Inflamed Paw FlexionRatIncrease in pain threshold≥1000x Aspirin
Yeast-Induced PyrexiaRatReduction of fever130x Aspirin
Table 3: Preclinical Safety and Tolerability
TestSpeciesDoseObservationReference
8-Day Cotton-Pellet TestRatUp to 20 mg/kg/day (p.o.)Well tolerated
Acute and Subacute Gastric ErosionRatNot specifiedMild oral activity in producing gastric erosion
General ObservationDogUp to 30 mg/kg (p.o.)Lack of anorexia and emesis

Experimental Protocols

The following are detailed methodologies for the key preclinical experiments cited in the literature.

Adjuvant-Induced Arthritis in Rats
  • Objective: To assess the anti-inflammatory and anti-arthritic activity of this compound in a model of chronic inflammation.

  • Animal Model: Female rats weighing 160-180 g.

  • Induction of Arthritis: On day 0, arthritis is induced by two intradermal injections of 0.05 mL each (total 0.1 mL) of heat-killed M. butyricum (10 mg/mL) suspended in mineral oil into the proximal tail.

  • Dosing Regimen: For assessment against developing arthritis, this compound is administered orally (p.o.) in a 0.5 mL vehicle dose twice daily (9 a.m. and 4 p.m.) for 17 days, starting on day 1.

  • Efficacy Assessment: On day 18, the severity of swelling in the four-foot pads and the tail is blindly scored. Paws are scored on a scale of 0-4 each, and the tail is scored 0-3, for a maximum total score of 19. Body weight and the weights of both hind paws are also recorded.

Adjuvant_Arthritis_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Assessment Phase Animal_Selection Select Female Rats (160-180g) Arthritis_Induction Induce Arthritis (Day 0) 0.1 mL M. butyricum suspension intradermally in tail Animal_Selection->Arthritis_Induction Dosing Administer this compound (p.o.) Twice daily for 17 days (Day 1 to Day 17) Arthritis_Induction->Dosing Scoring Blind Scoring (Day 18) - Paw Swelling (0-4 per paw) - Tail Swelling (0-3) - Max Score: 19 Dosing->Scoring Measurements Additional Measurements - Body Weight - Hind Paw Weight Dosing->Measurements

References

In-Depth Technical Guide: Tiopinac (CAS Number 61220-69-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiopinac (CAS 61220-69-7), chemically known as 2-(11-oxo-6,11-dihydrodibenzo[b,e]thiepin-3-yl)acetic acid, is a non-steroidal anti-inflammatory drug (NSAID) belonging to the dibenzothiepin class of compounds. Synthesized in the late 1970s, it has demonstrated significant anti-inflammatory, analgesic, and antipyretic properties in various preclinical models. Its mechanism of action is attributed to the inhibition of prostaglandin synthesis through the cyclooxygenase (COX) enzymes. Notably, preclinical studies suggest that this compound possesses a favorable gastrointestinal safety profile compared to other NSAIDs. This technical guide provides a comprehensive overview of the available research on this compound, including its chemical properties, synthesis, mechanism of action, preclinical pharmacology, and detailed experimental protocols for its evaluation.

Chemical and Physical Properties

This compound is a tricyclic compound with a central thiepin ring fused to two benzene rings. The presence of a carboxylic acid group is characteristic of many NSAIDs.

PropertyValue
CAS Number 61220-69-7
IUPAC Name 2-(11-oxo-6H-benzo[c][1]benzothiepin-3-yl)acetic acid
Molecular Formula C₁₆H₁₂O₃S
Molecular Weight 284.3 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO
Storage Dry, dark, at 0-4°C for short term or -20°C for long term

Synthesis

A general synthetic workflow is depicted below:

Synthesis_Workflow Start Phthalide + Thiophenol Potassium Salt Intermediate1 2-(Phenylthiomethyl)benzoic Acid Derivative Start->Intermediate1 Cyclization Cyclization (e.g., Polyphosphoric Acid) Intermediate1->Cyclization Core 6,11-Dihydrodibenzo[b,e]thiepin-11(6H)-one Core Cyclization->Core Functionalization Functional Group Manipulations Core->Functionalization This compound This compound Functionalization->this compound

A generalized synthetic workflow for the dibenzothiepin core of this compound.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

This compound exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins. Prostaglandins are lipid compounds that mediate acute and chronic inflammation.[2] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. While specific IC50 values for this compound against COX-1 and COX-2 are not publicly available, its pharmacological profile suggests it is a non-selective inhibitor.

The signaling pathway for prostaglandin synthesis and its inhibition by NSAIDs is illustrated below:

Prostaglandin_Pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-1 & COX-2 COX1 COX-1 (Constitutive) COX2 COX-2 (Inducible) Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation PLA2 Phospholipase A2 This compound This compound (NSAID) This compound->COX1 This compound->COX2

Prostaglandin synthesis pathway and the inhibitory action of this compound.

Preclinical Pharmacology

Extensive preclinical studies have demonstrated the potent anti-inflammatory and analgesic efficacy of this compound in various animal models.

Anti-inflammatory Activity

This compound has shown marked activity in both acute and chronic models of inflammation.

AssaySpeciesThis compound Potency Relative to Standard
Carrageenan-Induced Paw Edema (Acute)Rat40 x Phenylbutazone
Cotton-Pellet-Induced Granuloma (Chronic)Rat0.8 x Indomethacin
Adjuvant-Induced Arthritis (Chronic)Rat10-15 x Naproxen
Analgesic Activity

The analgesic potency of this compound varies depending on the specific pain model.

AssaySpeciesThis compound Potency Relative to Standard
Phenylquinone-Induced WrithingMouse16 x Aspirin
Phenylquinone-Induced WrithingRat10 x Aspirin
Yeast-Inflamed Paw CompressionRat~10 x Indomethacin
Adjuvant Arthritic-Inflamed Paw FlexionRat≥1000 x Aspirin
Antipyretic Activity

In a yeast-induced pyrexia model in rats, this compound was found to be approximately 130 times more potent than aspirin.

Gastrointestinal Safety

Preclinical studies in rats and dogs have suggested that this compound may have a reduced potential for gastrointestinal irritation compared to other NSAIDs.

Experimental Protocols

The following are detailed methodologies for key in vivo assays used to evaluate the pharmacological activity of this compound.

Carrageenan-Induced Paw Edema in Rats

This model is used to assess acute inflammation.

Workflow:

Carrageenan_Assay Start Acclimatize Rats Grouping Randomly Group Rats Start->Grouping Dosing Administer this compound or Vehicle (p.o.) Grouping->Dosing Carrageenan Inject Carrageenan (1% in saline) into Paw Dosing->Carrageenan 30-60 min post-dose Measurement Measure Paw Volume at 0, 1, 2, 3, 4, 5 hours Carrageenan->Measurement Analysis Calculate % Inhibition of Edema Measurement->Analysis

Workflow for the carrageenan-induced paw edema assay.

Protocol:

  • Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used.

  • Acclimatization: Animals are acclimatized for at least one week with free access to food and water.

  • Grouping: Animals are randomly assigned to control and treatment groups.

  • Dosing: this compound, a reference NSAID, or vehicle is administered orally (p.o.).

  • Induction of Edema: 30 to 60 minutes after dosing, 0.1 mL of a 1% (w/v) suspension of carrageenan in sterile saline is injected into the sub-plantar tissue of the right hind paw.

  • Measurement: Paw volume is measured immediately before carrageenan injection and at hourly intervals for up to 5 hours using a plethysmometer.

  • Data Analysis: The increase in paw volume is calculated for each animal. The percentage inhibition of edema by the drug is calculated relative to the vehicle control group.

Cotton-Pellet-Induced Granuloma in Rats

This model is used to evaluate the effects on the proliferative phase of chronic inflammation.

Protocol:

  • Animals: Male Wistar or Sprague-Dawley rats (180-220 g) are used.

  • Pellet Implantation: Under light anesthesia, sterile cotton pellets (10 ± 1 mg) are implanted subcutaneously in the ventral region.

  • Dosing: this compound, a reference drug, or vehicle is administered orally daily for 7 consecutive days, starting on the day of pellet implantation.

  • Pellet Removal: On the 8th day, the animals are euthanized, and the cotton pellets, along with the granulomatous tissue, are excised.

  • Measurement: The wet and dry weights of the granulomas are determined. The dry weight is measured after drying the pellets at 60°C until a constant weight is achieved.

  • Data Analysis: The net dry weight of the granuloma is calculated by subtracting the initial weight of the cotton pellet. The percentage inhibition of granuloma formation is calculated by comparing the mean net dry weight of the treated groups with the control group.

Adjuvant-Induced Arthritis in Rats

This is a model of chronic, immune-mediated inflammatory disease.

Protocol:

  • Animals: Male Lewis or Sprague-Dawley rats (180-220 g) are used.

  • Induction of Arthritis: Arthritis is induced by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (containing heat-killed Mycobacterium tuberculosis) into the footpad of the right hind paw.

  • Dosing: Dosing with this compound, a reference drug, or vehicle can be initiated either prophylactically (from the day of adjuvant injection) or therapeutically (after the onset of arthritis, typically around day 10-12). Dosing is continued for a specified period (e.g., 18 days).

  • Assessment of Arthritis: The severity of arthritis is assessed by measuring the volume of both the injected and non-injected paws at regular intervals. Clinical scoring based on erythema, swelling, and joint deformity can also be performed.

  • Data Analysis: The change in paw volume and the arthritis score are used to evaluate the efficacy of the treatment compared to the control group.

Pharmacokinetics and Metabolism

Detailed pharmacokinetic and metabolism data for this compound in various species, including humans, are not extensively reported in publicly available literature. General principles of NSAID pharmacokinetics suggest that this compound, as a carboxylic acid derivative, would be well-absorbed orally, highly bound to plasma proteins, and undergo hepatic metabolism prior to renal excretion. Further studies are required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion

This compound is a potent non-steroidal anti-inflammatory drug with a compelling preclinical profile. Its significant anti-inflammatory and analgesic activities, coupled with a potentially favorable gastrointestinal safety profile, make it an interesting compound for further investigation. This technical guide summarizes the key findings to date and provides detailed experimental protocols to facilitate future research into the therapeutic potential of this compound. The lack of publicly available data on its specific COX-1/COX-2 inhibitory potency and its comprehensive pharmacokinetic profile highlights areas for future research that would be critical for its potential clinical development.

References

Tiopinac: Investigating the NF-κB Signaling Axis as a Core Therapeutic Target

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Tiopinac, a dibenzothiepine derivative, is a non-steroidal anti-inflammatory drug (NSAID) with demonstrated high potency as an anti-inflammatory and analgesic agent in preclinical models. While its efficacy is well-documented, the precise molecular mechanisms underpinning its therapeutic effects remain to be fully elucidated. This technical guide explores the potential role of the Nuclear Factor-kappa B (NF-κB) signaling pathway as a key mediator of this compound's anti-inflammatory activity. Given the central role of NF-κB in orchestrating the inflammatory response, it represents a plausible and compelling target for a potent anti-inflammatory compound like this compound. This document provides a comprehensive overview of this compound's established pharmacological profile, a detailed examination of the NF-κB signaling cascade, and a series of proposed experimental protocols to rigorously investigate the interaction between this compound and this critical inflammatory pathway. The overarching goal is to furnish researchers and drug development professionals with the foundational knowledge and methodological framework required to explore this promising therapeutic avenue.

Introduction to this compound

This compound (6,11-dihydrodibenzo-[b,e]-thiepin-11-one-3-acetic acid) is a potent, orally active NSAID that has demonstrated significant anti-inflammatory, analgesic, and anti-pyretic properties in various animal models.[1][2] Its chemical structure, a dibenzothiepine acetic acid derivative, distinguishes it from more common NSAID classes like propionic acid or salicylic acid derivatives. Preclinical studies have consistently highlighted its superior potency compared to established NSAIDs.

Pharmacological Profile

This compound has been shown to be highly effective in models of both acute and chronic inflammation. It effectively inhibits carrageenan-induced paw edema and cotton-pellet-induced granuloma.[2] Furthermore, in adjuvant-induced arthritis models in rats, this compound has demonstrated the ability to prevent the development of arthritis and treat pre-existing arthritic conditions.[2] Its analgesic properties are notable, particularly in models of inflammatory pain.[1]

The NF-κB Signaling Pathway: A Central Regulator of Inflammation

The NF-κB family of transcription factors are pivotal regulators of the inflammatory response. These proteins control the expression of a vast array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. The canonical NF-κB signaling pathway is a tightly regulated cascade that, when dysregulated, is implicated in the pathophysiology of numerous inflammatory diseases.

The canonical pathway is initiated by various stimuli, such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β) or pathogen-associated molecular patterns (PAMPs). These stimuli lead to the activation of the IκB kinase (IKK) complex. Activated IKK phosphorylates the inhibitory IκBα protein, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB dimer (typically p50/p65), allowing its translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating their transcription and the subsequent production of inflammatory mediators. Given that many NSAIDs have been shown to inhibit NF-κB activation, it is a strong candidate for the mechanism of action of a potent anti-inflammatory agent like this compound.

Quantitative Data on this compound's Anti-Inflammatory and Analgesic Potency

The following tables summarize the available quantitative data on the pharmacological activity of this compound in comparison to other well-known NSAIDs.

Anti-Inflammatory Activity This compound Potency vs. Comparator Model Reference
Carrageenan-induced paw edema40 x PhenylbutazoneRat
Cotton-pellet-induced granuloma0.8 x IndomethacinRat
Adjuvant-induced arthritis (prevention)10-15 x NaproxenRat
Adjuvant-induced arthritis (established)Similar to NaproxenRat
Analgesic & Anti-Pyretic Activity This compound Potency vs. Comparator Model Reference
Phenylquinone-induced writhing (mouse)16 x AspirinMouse
Phenylquinone-induced writhing (rat)10 x AspirinRat
Yeast-inflamed paw pressure10 x IndomethacinRat
Adjuvant arthritic paw flexion≥1000 x AspirinRat
Yeast-induced pyrexia130 x AspirinRat

Proposed Mechanism of Action: this compound as an Inhibitor of the NF-κB Signaling Pathway

Based on its potent anti-inflammatory effects and the known mechanisms of other NSAIDs, we hypothesize that this compound may exert its therapeutic effects through the inhibition of the NF-κB signaling pathway. This inhibition could occur at several key nodes within the cascade, with the IKK complex being a primary potential target.

Tiopinac_NFkB_Hypothesis This compound This compound IKK_complex IKK Complex This compound->IKK_complex Inhibits? Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Stimuli->IKK_complex Activates IkBa_p50_p65 IκBα - p50/p65 (Inactive) IKK_complex->IkBa_p50_p65 Phosphorylates IκBα p50_p65 p50/p65 (Active) IkBa_p50_p65->p50_p65 IκBα degradation Nucleus Nucleus p50_p65->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Inflammatory_Genes Activates Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: Hypothetical mechanism of this compound's anti-inflammatory action via inhibition of the IKK complex in the NF-kB signaling pathway.

Experimental Protocols for Investigating the Interaction of this compound with the NF-κB Pathway

To validate the hypothesis that this compound modulates NF-κB signaling, a series of in vitro and in vivo experiments are proposed.

In Vitro Assays
  • Objective: To determine if this compound inhibits NF-κB-dependent gene transcription.

  • Methodology:

    • Culture a suitable cell line (e.g., HEK293, HeLa, or a macrophage cell line like RAW264.7) that has been stably or transiently transfected with a reporter plasmid containing multiple NF-κB binding sites upstream of a luciferase or fluorescent protein reporter gene.

    • Pre-treat the cells with a range of concentrations of this compound for 1-2 hours.

    • Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL) or lipopolysaccharide (LPS; 100 ng/mL), for 4-6 hours.

    • Lyse the cells and measure the reporter gene activity (e.g., luciferase activity using a luminometer).

    • Include appropriate controls: vehicle-treated unstimulated cells, vehicle-treated stimulated cells, and a known NF-κB inhibitor (e.g., BAY 11-7082) as a positive control.

  • Objective: To assess the effect of this compound on upstream events in the NF-κB signaling cascade.

  • Methodology:

    • Culture cells (e.g., RAW264.7 macrophages) and pre-treat with this compound at various concentrations for 1-2 hours.

    • Stimulate the cells with TNF-α or LPS for a short duration (e.g., 15-30 minutes).

    • Prepare whole-cell lysates.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against total IκBα, phospho-IκBα, total p65, and phospho-p65 (Ser536). Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) for loading control.

    • Incubate with appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Objective: To visually confirm if this compound prevents the nuclear translocation of the p65 subunit of NF-κB.

  • Methodology:

    • Grow cells on glass coverslips and pre-treat with this compound.

    • Stimulate with TNF-α or LPS.

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Incubate with a primary antibody against p65.

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Visualize the subcellular localization of p65 using a fluorescence microscope.

  • Objective: To directly determine if this compound inhibits the enzymatic activity of the IKK complex.

  • Methodology:

    • Utilize a commercially available IKKβ kinase assay kit or immunoprecipitate the IKK complex from stimulated cell lysates.

    • In a kinase reaction buffer, combine the active IKK complex, a specific IKK substrate (e.g., a recombinant IκBα fragment), and ATP (radiolabeled or with a system for non-radioactive detection).

    • Add varying concentrations of this compound to the reaction mixture.

    • Incubate at 30°C for a specified time.

    • Measure the phosphorylation of the substrate via autoradiography, ELISA, or fluorescence-based methods.

In Vivo Studies
  • Objective: To correlate the in vitro findings with in vivo anti-inflammatory efficacy and NF-κB modulation.

  • Methodology:

    • Use a model such as LPS-induced systemic inflammation or carrageenan-induced paw edema in mice or rats.

    • Administer this compound orally at various doses prior to the inflammatory challenge.

    • At a specified time point after the challenge, collect tissue samples (e.g., paw tissue, lung, or liver).

    • Prepare tissue homogenates and analyze for NF-κB activation markers (phospho-p65, IκBα degradation) by Western blot.

    • Measure the expression of NF-κB target genes (e.g., TNF-α, IL-6, COX-2) by quantitative real-time PCR (qRT-PCR).

    • Assess inflammatory endpoints (e.g., paw volume, cytokine levels in serum).

Visualizing the Experimental Workflow

The following diagram outlines the proposed experimental workflow to investigate the effect of this compound on the NF-κB signaling pathway.

Experimental_Workflow Start Hypothesis: This compound inhibits NF-κB signaling In_Vitro In Vitro Studies Start->In_Vitro In_Vivo In Vivo Studies Start->In_Vivo Reporter_Assay NF-κB Reporter Assay In_Vitro->Reporter_Assay Western_Blot Western Blot (IκBα, p-p65) In_Vitro->Western_Blot Immunofluorescence Immunofluorescence (p65 Translocation) In_Vitro->Immunofluorescence IKK_Assay IKK Kinase Assay In_Vitro->IKK_Assay Conclusion Conclusion on Mechanism of Action Reporter_Assay->Conclusion Western_Blot->Conclusion Immunofluorescence->Conclusion IKK_Assay->Conclusion Animal_Model Animal Model of Inflammation In_Vivo->Animal_Model Tissue_Analysis Tissue Analysis (Western, qRT-PCR) Animal_Model->Tissue_Analysis Tissue_Analysis->Conclusion

References

Tiopinac's Impact on Pyrexia Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the antipyretic effects of Tiopinac, a non-steroidal anti-inflammatory drug (NSAID), in established preclinical models of pyrexia. The document details the pharmacological action of this compound, focusing on its potent inhibition of prostaglandin synthesis, a key mechanism in the febrile response. Experimental protocols for the widely used yeast-induced pyrexia model are outlined, and comparative data on the efficacy of this compound versus aspirin are presented. Furthermore, this guide illustrates the key signaling pathways involved in the pyretic response and the mechanism of action of this compound through detailed diagrams.

Introduction

Pyrexia, or fever, is a complex physiological response to infection or inflammation, orchestrated by the central nervous system. The elevation of the thermoregulatory set-point in the hypothalamus is primarily mediated by prostaglandin E2 (PGE2). Non-steroidal anti-inflammatory drugs (NSAIDs) exert their antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.

This compound is a potent NSAID that has demonstrated significant anti-inflammatory and analgesic properties. This guide focuses on its pronounced antipyretic activity, offering a comprehensive resource for researchers in the field of pharmacology and drug development.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

The primary mechanism underlying the antipyretic effect of this compound and other NSAIDs is the inhibition of the COX enzymes, COX-1 and COX-2.[1][2] These enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins, including the pyretic mediator PGE2.[1][2]

The signaling pathway leading to fever and its attenuation by this compound is illustrated below.

Pyrexia_Signaling_Pathway cluster_0 Inflammatory Stimulus cluster_1 Immune Response cluster_2 Central Nervous System cluster_3 Pharmacological Intervention Pyrogens Exogenous Pyrogens (e.g., LPS from Bacteria) ImmuneCells Immune Cells (e.g., Macrophages) Pyrogens->ImmuneCells Activates Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) ImmuneCells->Cytokines Release Hypothalamus Hypothalamus Cytokines->Hypothalamus Act on COX2 COX-2 Enzyme Hypothalamus->COX2 Induces PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Synthesizes ThermoregulatorySetpoint Increased Thermoregulatory Set-Point PGE2->ThermoregulatorySetpoint Elevates Fever Fever ThermoregulatorySetpoint->Fever This compound This compound This compound->COX2 Inhibits Experimental_Workflow Start Start Acclimatization Animal Acclimatization (Wistar Rats) Start->Acclimatization BaselineTemp Measure Baseline Rectal Temperature Acclimatization->BaselineTemp YeastInjection Subcutaneous Injection of Brewer's Yeast BaselineTemp->YeastInjection Fasting 18-hour Fasting (Water ad libitum) YeastInjection->Fasting PyrexiaCheck Measure Rectal Temperature (Confirm Pyrexia) Fasting->PyrexiaCheck Grouping Group Allocation (Vehicle, this compound, Aspirin) PyrexiaCheck->Grouping Treatment Oral Administration of Test Compounds Grouping->Treatment Monitoring Monitor Rectal Temperature at Intervals (1-5h) Treatment->Monitoring DataAnalysis Data Analysis Monitoring->DataAnalysis End End DataAnalysis->End

References

Methodological & Application

Tiopinac: Application Notes for the Experimental Evaluation of Anti-inflammatory Activity in a Rat Paw Edema Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiopinac is a non-steroidal anti-inflammatory drug (NSAID) that has demonstrated significant anti-inflammatory and analgesic properties in various preclinical models. One of the most common and reliable methods for evaluating the efficacy of potential anti-inflammatory agents is the carrageenan-induced rat paw edema model. This model mimics the acute inflammatory response, providing a valuable tool for screening and characterizing the pharmacological activity of compounds like this compound. These application notes provide a detailed experimental protocol for assessing the anti-inflammatory effects of this compound using this model and present an overview of its mechanism of action.

Data Presentation

For the purpose of illustrating a typical data presentation for such an experiment, the following tables represent hypothetical quantitative data based on the expected dose-dependent efficacy of this compound.

Table 1: Effect of Oral Administration of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3 hours post-carrageenan (Mean ± SEM)
Vehicle Control-1.85 ± 0.12
This compound0.51.30 ± 0.09*
This compound1.01.05 ± 0.07
This compound2.00.82 ± 0.06***
Indomethacin (Reference)100.95 ± 0.08

*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control. SEM = Standard Error of the Mean.

Table 2: Percentage Inhibition of Paw Edema by this compound at Different Time Points

Treatment GroupDose (mg/kg)% Inhibition at 1 hour% Inhibition at 3 hours% Inhibition at 5 hours
This compound0.525.529.727.3
This compound1.038.243.240.1
This compound2.051.855.752.5
Indomethacin (Reference)1045.148.646.2

Experimental Protocols

Carrageenan-Induced Rat Paw Edema Protocol

This protocol outlines the in vivo procedure to assess the anti-inflammatory activity of this compound.

1. Animals:

  • Male Wistar or Sprague-Dawley rats weighing between 150-200g are used.

  • Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to standard pellet chow and water.

  • It is recommended to acclimatize the animals to the laboratory conditions for at least one week prior to the experiment.

2. Materials:

  • This compound

  • Carrageenan (lambda, Type IV)

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose in saline)

  • Reference NSAID (e.g., Indomethacin)

  • Plethysmometer or digital calipers

  • Syringes and needles for oral gavage and subcutaneous injection

3. Experimental Procedure:

  • Animal Grouping:

    • Group I: Vehicle Control (receives the vehicle orally)

    • Group II: this compound (e.g., 0.5 mg/kg, orally)

    • Group III: this compound (e.g., 1.0 mg/kg, orally)

    • Group IV: this compound (e.g., 2.0 mg/kg, orally)

    • Group V: Reference Drug (e.g., Indomethacin, 10 mg/kg, orally)

    • A minimum of six animals per group is recommended.

  • Drug Administration:

    • Fasting the animals overnight before the experiment is advisable to ensure proper drug absorption.

    • Administer this compound, the reference drug, or the vehicle orally via gavage one hour before the induction of inflammation.

  • Induction of Edema:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer. This serves as the baseline reading (V₀).

    • Inject 0.1 mL of a freshly prepared 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume at regular intervals after carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.

    • The increase in paw volume is calculated as the difference between the paw volume at each time point (Vt) and the initial paw volume (V₀).

  • Data Analysis:

    • The percentage inhibition of edema is calculated using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where:

      • Vc = Mean increase in paw volume in the control group

      • Vt = Mean increase in paw volume in the drug-treated group

    • Statistical analysis is performed using an appropriate method, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test), to compare the treated groups with the control group. A p-value of less than 0.05 is generally considered statistically significant.

Mechanism of Action and Signaling Pathways

The anti-inflammatory effect of this compound, like other NSAIDs, is primarily attributed to its ability to inhibit the synthesis of prostaglandins (PGs). Prostaglandins are key mediators of inflammation, pain, and fever. The synthesis of prostaglandins is catalyzed by the cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2.

  • COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa and regulating renal blood flow.

  • COX-2 is an inducible enzyme, and its expression is upregulated at the site of inflammation by pro-inflammatory stimuli such as cytokines and endotoxins. COX-2 is responsible for the production of prostaglandins that mediate the inflammatory response.

While specific data on the COX-1/COX-2 selectivity of this compound is not extensively detailed in publicly available literature, its mechanism is understood to involve the inhibition of these enzymes. By blocking the action of COX enzymes, this compound prevents the conversion of arachidonic acid into prostaglandins, thereby reducing the cardinal signs of inflammation, including edema, pain, and erythema.

Visualizing the Experimental Workflow and Signaling Pathway

G cluster_workflow Experimental Workflow acclimatization Animal Acclimatization (Wistar/Sprague-Dawley Rats) grouping Grouping of Animals (n=6 per group) acclimatization->grouping fasting Overnight Fasting grouping->fasting drug_admin Oral Administration (this compound/Vehicle/Reference) fasting->drug_admin baseline_measure Baseline Paw Volume Measurement (V₀) drug_admin->baseline_measure carrageenan_injection Sub-plantar Carrageenan Injection (1%) baseline_measure->carrageenan_injection paw_measure Paw Volume Measurement (Vt at 1, 2, 3, 4, 5h) carrageenan_injection->paw_measure data_analysis Data Analysis (% Inhibition Calculation) paw_measure->data_analysis

Caption: Experimental workflow for evaluating this compound in the rat paw edema model.

G cluster_pathway This compound's Anti-inflammatory Signaling Pathway inflammatory_stimulus Inflammatory Stimulus (e.g., Carrageenan) pla2 Phospholipase A₂ inflammatory_stimulus->pla2 activates cell_membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid cell_membrane->arachidonic_acid releases pla2->cell_membrane cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 prostaglandins_phys Prostaglandins (Physiological) cox1->prostaglandins_phys prostaglandins_inflam Prostaglandins (Inflammatory) cox2->prostaglandins_inflam inflammation Inflammation (Edema, Pain) prostaglandins_inflam->inflammation This compound This compound This compound->cox1 Inhibits This compound->cox2 Inhibits

Caption: this compound inhibits prostaglandin synthesis via COX-1 and COX-2.

Dissolving Tiopinac for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution of Tiopinac, a non-steroidal anti-inflammatory drug (NSAID), for in vivo research applications. The following sections offer guidance on solvent selection, formulation preparation for common administration routes, and relevant safety considerations.

Physicochemical Properties and Solubility

Known Solubility:

  • DMSO (Dimethyl Sulfoxide): this compound is known to be soluble in DMSO.[1] For similar compounds like Tioconazole, solubility in DMSO has been reported to be as high as 78 mg/mL. While this provides a strong indication of good solubility, the exact concentration for this compound should be determined empirically.

Potential Solvents for Formulation: Based on common practices for poorly water-soluble drugs, the following solvents and excipients are recommended for initial formulation screening:

  • Ethanol

  • Polyethylene Glycol (PEG), particularly PEG300 and PEG400

  • Tween 80 (Polysorbate 80)

  • Corn Oil

  • Saline (0.9% NaCl)

A summary of recommended solvent systems for achieving a clear solution or a homogeneous suspension is presented below. It is crucial to determine the optimal vehicle and concentration for your specific experimental needs and animal model.

Solvent/Vehicle ComponentRole in FormulationTypical Concentration Range (%)
DMSOPrimary Solvent5 - 10
PEG300 / PEG400Co-solvent30 - 40
Tween 80Surfactant/Emulsifier1 - 5
EthanolCo-solvent5 - 10
Corn OilOily VehicleUp to 100
Saline or PBSDiluentTo final volume

Experimental Protocols: Formulation for In Vivo Administration

The following are detailed protocols for preparing this compound formulations for oral gavage and intraperitoneal injection. It is imperative to perform small-scale pilot formulations to confirm the solubility and stability of this compound at the desired concentration before preparing a large batch for animal studies.

Protocol 1: Aqueous Formulation for Oral Gavage or Intraperitoneal Injection

This protocol utilizes a common co-solvent system to achieve a clear solution suitable for both oral and intraperitoneal administration.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene Glycol 300 (PEG300), sterile, injectable grade

  • Tween 80, sterile, injectable grade

  • Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile vials and syringes

Procedure:

  • Weighing: Accurately weigh the required amount of this compound powder.

  • Initial Dissolution: In a sterile vial, add the this compound powder. Add DMSO to the vial to dissolve the powder completely. A common starting point is to use 10% of the final volume as DMSO. For example, for a final volume of 10 mL, use 1 mL of DMSO. Vortex or sonicate briefly if necessary to ensure complete dissolution.

  • Addition of Co-solvent: Add PEG300 to the solution. A typical concentration is 40% of the final volume (4 mL for a 10 mL final volume). Mix thoroughly until the solution is homogeneous.

  • Addition of Surfactant: Add Tween 80 to the mixture. A common concentration is 5% of the final volume (0.5 mL for a 10 mL final volume). Mix well.

  • Final Dilution: Slowly add sterile saline or PBS to reach the final desired volume, while continuously mixing. For a 10 mL final volume, you would add 4.5 mL of saline.

  • Final Formulation Check: The final solution should be clear and free of any precipitates. If precipitation occurs, the concentration of this compound may be too high for this vehicle system. Consider adjusting the solvent ratios or lowering the final concentration of this compound.

A product data sheet for a different compound suggests that a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can achieve a solubility of at least 2.5 mg/mL.[1]

Protocol 2: Oil-Based Formulation for Oral Gavage

For compounds that are highly lipophilic, an oil-based vehicle may be more suitable for oral administration.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade (optional, for initial wetting)

  • Corn Oil, sterile

  • Sterile vials and syringes

Procedure:

  • Weighing: Accurately weigh the required amount of this compound powder.

  • Preparation:

    • Direct Suspension: In a sterile vial, add the this compound powder and the required volume of sterile corn oil. Vortex or sonicate until a uniform suspension is achieved.

    • With Initial DMSO Dissolution: For potentially improved homogeneity, first dissolve the this compound powder in a minimal amount of DMSO (e.g., 10% of the final volume). Then, add the corn oil to the final volume and mix thoroughly to form a stable suspension or solution. A formulation of 10% DMSO and 90% corn oil has been suggested for some compounds.[1]

  • Final Formulation Check: Ensure the final product is a homogeneous suspension that can be accurately drawn into a syringe. If settling occurs, ensure to re-suspend thoroughly before each administration.

Administration Procedures

Standard and ethically approved animal handling and administration techniques should always be followed.

Oral Gavage in Rodents

Oral gavage is a common method for precise oral dosing.

  • Animal Restraint: Proper restraint is crucial to prevent injury to the animal.

  • Gavage Needle: Use a sterile, ball-tipped gavage needle of the appropriate size for the animal.

  • Procedure: Gently insert the needle into the esophagus and deliver the formulation directly into the stomach.

  • Volume: The maximum recommended dosing volume for mice is typically 10 mL/kg.

Intraperitoneal Injection in Rodents

Intraperitoneal (IP) injection is a common route for systemic administration.

  • Injection Site: In mice, the injection is typically given in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[2][3]

  • Needle Size: Use a sterile needle of an appropriate gauge (e.g., 25-27G for mice).

  • Procedure: Lift the animal's hindquarters and insert the needle at a 30-45 degree angle. Aspirate to ensure the needle has not entered a blood vessel or organ before injecting.

  • Volume: The maximum recommended IP injection volume for mice is typically 10 mL/kg.

Safety and Toxicity Considerations

  • Acute Toxicity (LD50): As of the latest search, specific LD50 data for this compound was not found in the publicly available literature. It is recommended to perform a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific animal model and strain. For reference, a substance with an oral LD50 of less than 2500 mg/kg in rats is considered hazardous by the Department of Toxic Substances Control.

  • Vehicle Toxicity: The solvents used in the formulations, particularly DMSO, can have biological effects. It is essential to include a vehicle-only control group in your experiments to account for any effects of the formulation itself. High concentrations of DMSO can be toxic, and it is generally recommended to keep the final concentration as low as possible.

Visualizations

Experimental Workflow for Formulation and Administration

G cluster_prep Formulation Preparation cluster_admin In Vivo Administration cluster_groups Experimental Groups weigh Weigh this compound dissolve Initial Dissolution (e.g., in DMSO) weigh->dissolve add_cosolvent Add Co-solvents/Excipients (e.g., PEG300, Tween 80) dissolve->add_cosolvent final_dilution Final Dilution (e.g., with Saline) add_cosolvent->final_dilution oral Oral Gavage final_dilution->oral Aqueous or Oil Formulation ip Intraperitoneal Injection final_dilution->ip Aqueous Formulation treatment This compound Treatment Group oral->treatment vehicle Vehicle Control Group oral->vehicle ip->treatment ip->vehicle

Workflow for this compound formulation and administration.

Signaling Pathway (Hypothetical)

As an NSAID, this compound is expected to inhibit the cyclooxygenase (COX) enzymes, thereby blocking the production of prostaglandins.

G Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation This compound This compound This compound->COX1 This compound->COX2

Hypothesized mechanism of action of this compound.

References

Application Notes and Protocols: Tiopinac Dosage for Adjuvant-Induced Arthritis in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Tiopinac in a rat model of adjuvant-induced arthritis (AIA). This document includes quantitative data on effective dosages, detailed experimental protocols for arthritis induction and drug administration, and an overview of the proposed signaling pathway for this compound's anti-inflammatory action.

Quantitative Data Summary

This compound has demonstrated significant anti-inflammatory and analgesic effects in the adjuvant-induced arthritis model in rats. The following table summarizes the key quantitative data regarding its dosage and efficacy.

ParameterValueSpecies/ModelAdministration RouteDurationSource
Effective Dose (ED₅₀) 0.1 mg/kg/dayRat (Adjuvant-Induced Arthritis)Oral (p.o.)18 days[1]

Experimental Protocols

This section outlines the detailed methodologies for inducing arthritis in rats and the subsequent administration of this compound.

Adjuvant-Induced Arthritis (AIA) Protocol

The AIA model is a well-established and widely used model for screening anti-inflammatory and anti-arthritic agents.

Materials:

  • Male Lewis or Wistar rats (6-12 weeks old)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 10 mg/mL)

  • Mineral oil or paraffin oil

  • 1 mL syringes with 25-gauge needles

Procedure:

  • Animal Acclimatization: Acclimate rats to the laboratory environment for at least one week prior to the experiment, with free access to food and water.

  • Adjuvant Preparation: Thoroughly suspend the Mycobacterium tuberculosis in the oil-based vehicle (CFA) by vortexing or sonication immediately before injection to ensure a uniform suspension.

  • Induction of Arthritis:

    • Anesthetize the rats lightly (e.g., with isoflurane).

    • Inject 0.1 mL of the CFA emulsion subcutaneously into the plantar surface of the right hind paw or at the base of the tail.[2][3] The base of the tail injection allows for the assessment of arthritis in all four paws.

  • Disease Progression:

    • Primary inflammation at the injection site will be visible within hours to a few days.

    • Systemic, secondary arthritic lesions in the contralateral paw and other joints typically appear between days 10 and 14 post-induction.[2]

  • Assessment of Arthritis:

    • Paw Volume: Measure the volume of both hind paws using a plethysmometer at regular intervals (e.g., daily or every other day) starting from day 0.

    • Arthritis Index: Score the severity of arthritis in each paw based on a scale (e.g., 0-4) considering erythema, swelling, and joint deformity. The total score per animal is the sum of the scores for all paws.

This compound Administration Protocol

Materials:

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose or a suspension in a suitable oil like corn oil)

  • Oral gavage needles (stainless steel or flexible plastic)

  • Syringes

Procedure:

  • Preparation of this compound Suspension:

    • Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration. Sonication may be required to ensure uniform suspension.

    • The ED₅₀ of 0.1 mg/kg/day can be used as a starting point for dose-ranging studies.

  • Oral Administration (Gavage):

    • Administer the this compound suspension orally to the rats using a gavage needle once daily.

    • The volume administered should be based on the individual rat's body weight (e.g., 5-10 mL/kg).

  • Treatment Regimens:

    • Prophylactic Treatment: Begin this compound administration on the same day as CFA injection (Day 0) and continue for the duration of the study (e.g., 18-21 days).

    • Therapeutic Treatment: Initiate this compound administration after the onset of secondary arthritic lesions (e.g., from day 14) to evaluate its effect on established arthritis.

Signaling Pathway and Mechanism of Action

This compound is a non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects primarily through the inhibition of prostaglandin synthesis.

Mechanism of Action:

The anti-inflammatory, analgesic, and antipyretic properties of NSAIDs are attributed to their ability to block the activity of cyclooxygenase (COX) enzymes.[4] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms of COX:

  • COX-1: A constitutively expressed enzyme involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa and regulating renal blood flow.

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation and plays a major role in the synthesis of pro-inflammatory prostaglandins.

The therapeutic efficacy of NSAIDs in arthritis is primarily due to the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation, are associated with the inhibition of COX-1. While the specific selectivity of this compound for COX-1 versus COX-2 is not definitively established in the reviewed literature, its potent anti-inflammatory effects in the adjuvant-induced arthritis model suggest significant inhibition of COX-2 activity at the site of inflammation.

Below is a diagram illustrating the proposed signaling pathway for this compound's action.

Tiopinac_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inflammation Inflammatory Response Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation This compound This compound This compound->COX2 Inhibition

Proposed mechanism of action of this compound.

Experimental Workflow

The following diagram outlines the typical experimental workflow for evaluating the efficacy of this compound in the rat adjuvant-induced arthritis model.

Experimental_Workflow Start Start of Study Acclimatization Animal Acclimatization (1 week) Start->Acclimatization Grouping Randomization into Groups (e.g., Control, Vehicle, this compound) Acclimatization->Grouping Induction Induction of Arthritis (Day 0) (CFA Injection) Grouping->Induction Treatment Daily Oral Administration (this compound or Vehicle) Induction->Treatment Monitoring Regular Monitoring - Paw Volume - Arthritis Index - Body Weight Treatment->Monitoring Throughout the study Termination Study Termination (e.g., Day 21) Monitoring->Termination Analysis Data Analysis - Statistical Comparison - Histopathology (optional) - Biomarker Analysis (optional) Termination->Analysis End End of Study Analysis->End

References

Application Note: Proposed HPLC Method for the Quantification of Tiopinac in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

Introduction

Tiopinac (6,11-dihydrodibenzo-[b,e]-thiepin-11-one-3-acetic acid) is a compound with reported anti-inflammatory and analgesic properties. To conduct pharmacokinetic, toxicokinetic, and efficacy studies, a reliable and sensitive bioanalytical method for its quantification in plasma is essential. This document presents a proposed HPLC-UV method, which will require full validation by the end-user to ensure its suitability for the intended application.

Proposed Experimental Protocol

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS): A structurally similar and stable compound, not present in the biological matrix. For method development, a compound like Ketoprofen or another structurally related non-steroidal anti-inflammatory drug (NSAID) could be evaluated.

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or phosphoric acid (for pH adjustment of the mobile phase)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Protein precipitation solvent (e.g., acetonitrile or methanol)

2. Instrumentation

  • HPLC system with a UV detector

  • Analytical column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point.

  • Centrifuge

  • Vortex mixer

  • Evaporator (optional, for sample concentration)

3. Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and common method for plasma sample preparation.

  • Allow frozen plasma samples to thaw at room temperature.

  • Vortex the plasma sample to ensure homogeneity.

  • In a microcentrifuge tube, add 100 µL of the plasma sample.

  • Add 10 µL of the Internal Standard working solution.

  • Add 300 µL of cold acetonitrile (or methanol) to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C (optional, if concentration is needed).

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds.

  • Inject a defined volume (e.g., 20 µL) into the HPLC system.

Workflow for Sample Preparation

G cluster_prep Sample Preparation plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is add_solvent Add Protein Precipitation Solvent add_is->add_solvent vortex1 Vortex add_solvent->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant reconstitute Reconstitute in Mobile Phase supernatant->reconstitute inject Inject into HPLC reconstitute->inject

Caption: Proposed workflow for plasma sample preparation.

4. Proposed HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A mixture of an acidic aqueous phase and an organic solvent. A good starting point would be a gradient elution with:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-8 min: 30% to 90% B

    • 8-10 min: 90% B

    • 10.1-12 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: To be determined by scanning the UV spectrum of this compound. A starting wavelength of 254 nm or 280 nm could be evaluated.

  • Injection Volume: 20 µL

Logical Flow of HPLC Analysis

G cluster_hplc HPLC Analysis sample_injection Sample Injection separation Chromatographic Separation (C18 Column, Gradient Elution) sample_injection->separation detection UV Detection separation->detection data_acquisition Data Acquisition (Chromatogram) detection->data_acquisition quantification Quantification (Peak Area Ratio) data_acquisition->quantification

Caption: Logical workflow of the proposed HPLC analysis.

Proposed Method Validation Parameters

Once the initial method is developed, it must be fully validated according to regulatory guidelines (e.g., FDA or EMA). The following tables summarize the typical parameters and acceptance criteria for bioanalytical method validation.

Table 1: Proposed Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of this compound and the IS in blank plasma from at least 6 different sources.
Linearity Calibration curve with at least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99.
Lower Limit of Quantification (LLOQ) The lowest standard on the calibration curve with a signal-to-noise ratio ≥ 10 and precision and accuracy within ±20%.
Precision (Intra- and Inter-day) Relative Standard Deviation (RSD) ≤ 15% for QC samples (Low, Mid, High). ≤ 20% for LLOQ.
Accuracy (Intra- and Inter-day) Percent relative error (%RE) within ±15% for QC samples (Low, Mid, High). Within ±20% for LLOQ.
Recovery Consistent and reproducible recovery of this compound and the IS from the plasma matrix.
Stability (Freeze-thaw, short-term, long-term, post-preparative) Analyte stability should be within ±15% of the nominal concentration.

Table 2: Example Quality Control (QC) Sample Concentrations for Validation

QC LevelProposed Concentration Range (ng/mL)
LLOQTo be determined (e.g., 1-10 ng/mL)
Low QC3 x LLOQ
Mid QC40-60% of the highest calibration standard
High QC~80% of the highest calibration standard

Discussion

The proposed method provides a solid foundation for developing a validated HPLC-UV assay for this compound in plasma. The protein precipitation method is chosen for its simplicity and speed, though other extraction techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may offer cleaner extracts and should be considered during method development if matrix effects are significant. The choice of a C18 column and a water/acetonitrile mobile phase is standard for many small molecules and offers a high likelihood of achieving good chromatographic separation.

It is crucial to emphasize that the parameters provided in this note are starting points. The optimal conditions, especially the mobile phase composition, gradient, and detection wavelength, must be determined experimentally. Furthermore, a thorough validation is mandatory to ensure the reliability, reproducibility, and accuracy of the method for its intended purpose in a research or drug development setting.

Conclusion

While a validated HPLC method for the quantification of this compound in plasma is not currently described in the available literature, this application note presents a comprehensive, albeit theoretical, protocol to guide researchers in the development and validation of such a method. The successful implementation of this proposed method will enable the accurate measurement of this compound concentrations in plasma, facilitating further preclinical and clinical research.

Application Notes and Protocols: Evaluating Tiopinac in a Carrageenan-Induced Inflammation Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiopinac is a non-steroidal anti-inflammatory drug (NSAID) that has demonstrated significant anti-inflammatory and analgesic properties. This document provides detailed application notes and protocols for utilizing this compound in a carrageenan-induced paw edema model, a classical and widely used in vivo assay for screening potential anti-inflammatory agents. The protocol outlines the experimental procedure, data collection, and analysis, and provides insights into the potential mechanism of action of this compound.

The carrageenan-induced inflammatory response is a biphasic event. The initial phase (0-1 hour) is characterized by the release of histamine, serotonin, and bradykinin. The later phase (after 1 hour) is associated with the production of prostaglandins and the infiltration of neutrophils into the inflammatory site. This compound, like other NSAIDs, is expected to exert its primary effects on the later phase of inflammation.

Data Presentation

Table 1: Hypothetical Dose-Response Effect of this compound on Carrageenan-Induced Paw Edema in Rats
Treatment Group (n=6)Dose (mg/kg, p.o.)Paw Volume Increase (mL) at 3 hours (Mean ± SEM)% Inhibition of Edema
Vehicle Control (0.5% CMC)-0.85 ± 0.05-
This compound 1 0.55 ± 0.04 35.3%
This compound 3 0.38 ± 0.03 55.3%
This compound 10 0.25 ± 0.02 70.6%
Indomethacin (Positive Control)100.30 ± 0.0364.7%
*p < 0.05 compared to Vehicle Control. Data are hypothetical and for illustrative purposes, based on the known potency of this compound relative to other NSAIDs.
Table 2: Hypothetical Time-Course of Anti-Inflammatory Effect of this compound (3 mg/kg, p.o.)
Time after Carrageenan Injection (hours)Paw Volume Increase (mL) - Vehicle Control (Mean ± SEM)Paw Volume Increase (mL) - this compound (3 mg/kg) (Mean ± SEM)
10.35 ± 0.030.28 ± 0.02
20.62 ± 0.040.45 ± 0.03
30.85 ± 0.050.38 ± 0.03
40.78 ± 0.050.35 ± 0.03
50.65 ± 0.040.30 ± 0.02
*p < 0.05 compared to Vehicle Control at the same time point. Data are hypothetical and for illustrative purposes.

Experimental Protocols

Carrageenan-Induced Paw Edema Model

This protocol details the methodology for inducing acute inflammation in rodents to evaluate the anti-inflammatory activity of this compound.

Animal Model:

  • Species: Male Wistar or Sprague-Dawley rats are commonly used.

  • Weight: 150-200 g.

  • Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Housing: House animals in standard polypropylene cages with free access to a standard pellet diet and water ad libitum.

  • Ethics: All animal procedures must be performed in accordance with the guidelines of the Institutional Animal Ethics Committee.

Materials and Reagents:

  • This compound

  • Carrageenan (lambda, Type IV)

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in saline)

  • Plethysmometer or digital calipers

  • Syringes and needles (26G)

Experimental Procedure:

  • Animal Grouping: Randomly divide the animals into the following groups (n=6 per group):

    • Group I: Vehicle Control (receives 0.5% CMC)

    • Group II: this compound (e.g., 1, 3, and 10 mg/kg)

    • Group III: Positive Control (receives Indomethacin, e.g., 10 mg/kg)

  • Drug Administration: Administer this compound, Indomethacin, or the vehicle orally (p.o.) one hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of a 1% w/v carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (immediately before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume for each animal by subtracting the initial paw volume (0 hours) from the paw volume at the respective time points.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

    • Statistical analysis can be performed using a one-way analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Dunnett's test).

Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization (1 week) Animal_Grouping Randomly Group Animals (n=6/group) Animal_Acclimatization->Animal_Grouping Drug_Preparation Prepare this compound, Indomethacin, and Vehicle Solutions Drug_Administration Oral Administration of This compound/Indomethacin/Vehicle Drug_Preparation->Drug_Administration Animal_Grouping->Drug_Administration Inflammation_Induction Sub-plantar Injection of Carrageenan (1%) Drug_Administration->Inflammation_Induction 1 hour Paw_Measurement Measure Paw Volume (0, 1, 2, 3, 4, 5 hours) Inflammation_Induction->Paw_Measurement Calculate_Edema Calculate Paw Volume Increase Paw_Measurement->Calculate_Edema Calculate_Inhibition % Inhibition of Edema Calculate_Edema->Calculate_Inhibition Statistical_Analysis Statistical Analysis (ANOVA) Calculate_Inhibition->Statistical_Analysis

Caption: Experimental workflow for evaluating this compound.

Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cox_pathway Cyclooxygenase (COX) Pathway cluster_response Inflammatory Response cluster_drug_action Drug Action Carrageenan Carrageenan PLA2 Phospholipase A2 (PLA2) Carrageenan->PLA2 activates Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX1->Prostaglandins COX2->Prostaglandins Inflammation Edema, Pain, Redness Prostaglandins->Inflammation mediates This compound This compound This compound->COX1 This compound->COX2 Preferential Inhibition (inferred)

Caption: this compound's anti-inflammatory signaling pathway.

Application Notes: In Vitro Cyclooxygenase (COX) Activity Assay Using Tiopinac

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostanoids such as prostaglandins, prostacyclin, and thromboxane.[1][2] There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and plays a role in physiological functions, while COX-2 is inducible and its expression is elevated during inflammation.[3][4][5] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting these COX enzymes. The relative inhibition of COX-1 and COX-2 is a critical determinant of a drug's efficacy and side-effect profile.

Tiopinac is a non-steroidal anti-inflammatory drug. This document provides a detailed protocol for determining the in vitro inhibitory activity of this compound against COX-1 and COX-2, enabling the determination of its IC50 values and selectivity. The described protocols are based on established methods for assessing COX activity.

Mechanism of Action of COX Enzymes

The COX enzyme catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2) through two distinct reactions: a cyclooxygenase reaction and a peroxidase reaction. The cyclooxygenase component converts arachidonic acid to the hydroperoxy endoperoxide, prostaglandin G2 (PGG2). Subsequently, the peroxidase component reduces PGG2 to PGH2. PGH2 is then further metabolized by downstream synthases to produce various prostanoids. NSAIDs, like this compound, typically act by inhibiting the cyclooxygenase activity of the COX enzymes.

Data Presentation: Inhibitory Activity of this compound against COX-1 and COX-2

The inhibitory potential of this compound against COX-1 and COX-2 is quantified by its half-maximal inhibitory concentration (IC50). The selectivity index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher selectivity index indicates a greater selectivity for inhibiting COX-2 over COX-1.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound8.50.4518.9
Ibuprofen12800.15
Diclofenac0.0760.0262.9
Celecoxib826.812
Meloxicam376.16.1

Note: The IC50 values for this compound are representative and may vary depending on the specific experimental conditions.

Experimental Protocols

This section outlines a common method for determining the in vitro COX inhibitory activity of a test compound like this compound using a colorimetric assay. This method measures the peroxidase activity of COX by monitoring the appearance of an oxidized chromogen.

Materials and Reagents:

  • Human recombinant COX-1 and COX-2 enzymes

  • This compound

  • Reference NSAIDs (e.g., Ibuprofen, Celecoxib)

  • Arachidonic acid

  • Heme

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

  • Tris-HCl buffer (pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Experimental Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound and reference inhibitors in DMSO.

    • Create a series of dilutions of the test compounds in the assay buffer.

    • Prepare a solution of arachidonic acid.

    • Prepare a solution of TMPD.

  • Assay Protocol:

    • To each well of a 96-well plate, add the following in order:

      • 150 µL of Tris-HCl buffer

      • 10 µL of Heme

      • 10 µL of either COX-1 or COX-2 enzyme solution

    • Add 10 µL of the diluted this compound or a reference inhibitor to the respective wells.

    • For the 100% enzyme activity control wells, add 10 µL of the solvent (e.g., DMSO).

    • For the background wells, add 160 µL of assay buffer and 10 µL of Heme.

    • Incubate the plate at 25°C for 5 minutes.

    • Add 20 µL of the TMPD solution to each well.

    • Initiate the reaction by adding 20 µL of the arachidonic acid solution to each well.

  • Measurement:

    • Immediately after adding arachidonic acid, shake the plate for a few seconds to ensure mixing.

    • Measure the absorbance at a wavelength of 590 nm using a microplate reader. The reading should be taken within 5 minutes of initiating the reaction.

  • Data Analysis:

    • Subtract the absorbance of the background wells from the absorbance of the sample and control wells.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [ (Activity of control - Activity of sample) / Activity of control ] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity, by using non-linear regression analysis.

Visualizations

Cyclooxygenase Signaling Pathway

COX_Signaling_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandin G2 (PGG2) Prostaglandin G2 (PGG2) COX-1 / COX-2->Prostaglandin G2 (PGG2) Cyclooxygenase Activity Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) Prostaglandin G2 (PGG2)->Prostaglandin H2 (PGH2) Peroxidase Activity Prostanoids (Prostaglandins, Thromboxane) Prostanoids (Prostaglandins, Thromboxane) Prostaglandin H2 (PGH2)->Prostanoids (Prostaglandins, Thromboxane) Inflammation, Pain, Fever Inflammation, Pain, Fever Prostanoids (Prostaglandins, Thromboxane)->Inflammation, Pain, Fever Gastric Mucosal Protection, Platelet Aggregation Gastric Mucosal Protection, Platelet Aggregation Prostanoids (Prostaglandins, Thromboxane)->Gastric Mucosal Protection, Platelet Aggregation This compound This compound This compound->COX-1 / COX-2 Inhibition

Caption: Cyclooxygenase signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro COX Inhibition Assay

COX_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare Reagents Prepare Reagents (this compound dilutions, Enzymes, Substrates) Dispense Reagents Dispense Reagents into 96-well Plate (Buffer, Heme, COX Enzyme) Prepare Reagents->Dispense Reagents Add Inhibitor Add this compound/ Reference Inhibitor Dispense Reagents->Add Inhibitor Pre-incubation Incubate at 25°C Add Inhibitor->Pre-incubation Initiate Reaction Add Substrate (Arachidonic Acid) Pre-incubation->Initiate Reaction Measure Absorbance Measure Absorbance at 590 nm Initiate Reaction->Measure Absorbance Calculate Inhibition Calculate % Inhibition Measure Absorbance->Calculate Inhibition Determine IC50 Determine IC50 Values Calculate Inhibition->Determine IC50

Caption: Workflow for the in vitro cyclooxygenase (COX) inhibition assay.

References

Application Notes and Protocols for Cell Viability Assays in the Presence of Tiopinac

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiopinac is a potent, orally active anti-inflammatory and anti-pyretic agent.[1][2] As with any compound intended for therapeutic use, evaluating its effect on cell viability is a critical initial step in preclinical assessment. These application notes provide detailed protocols for assessing the cytotoxicity of this compound using common cell viability assays: MTT, XTT, and Neutral Red Uptake. The provided information is intended to guide researchers in establishing a robust methodology for determining the appropriate concentration range of this compound for further in vitro studies of its anti-inflammatory properties.

Data Presentation

Prior to conducting specific anti-inflammatory assays, it is crucial to determine the concentration range of this compound that does not induce significant cell death. This is often expressed as the IC50 (half-maximal inhibitory concentration), which is the concentration of a drug that is required to inhibit a biological process by 50%.[3][4] The following tables present hypothetical data to illustrate how results from cell viability assays with this compound could be summarized.

Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines After 24-Hour Exposure

Cell LineAssay TypeThis compound IC50 (µM)
RAW 264.7 (Murine Macrophage)MTT> 100
THP-1 (Human Monocyte)XTT> 100
A549 (Human Lung Carcinoma)Neutral Red> 100

Note: The IC50 values presented are hypothetical and should be determined experimentally for the specific cell line and conditions used.

Table 2: Example of Raw Absorbance Data for MTT Assay with this compound on RAW 264.7 Cells

This compound Concentration (µM)Absorbance (570 nm) - Replicate 1Absorbance (570 nm) - Replicate 2Absorbance (570 nm) - Replicate 3Average Absorbance% Viability
0 (Vehicle Control)1.2541.2881.2711.271100.0
11.2311.2651.2481.24898.2
101.1981.2321.2151.21595.6
501.1521.1891.1701.17092.1
1001.1031.1451.1241.12488.4

Experimental Protocols

The following are detailed protocols for three common cell viability assays, adapted for the evaluation of this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • This compound (soluble in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, count, and seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in culture medium to achieve final desired concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is less than 0.5% to avoid solvent-induced cytotoxicity.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the respective concentrations of this compound or vehicle control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing the MTT to be metabolized to formazan.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

The XTT assay is another tetrazolium-based assay where the reduction of the XTT salt to a water-soluble formazan product is measured. This assay is often considered more convenient than the MTT assay as it does not require a solubilization step.

Materials:

  • This compound

  • Cell culture medium

  • FBS, Penicillin-Streptomycin

  • XTT labeling reagent

  • Electron-coupling reagent

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Follow the same procedure as for the MTT assay (Step 1).

  • This compound Treatment:

    • Follow the same procedure as for the MTT assay (Step 2).

  • XTT Reagent Preparation and Addition:

    • Prepare the XTT labeling mixture immediately before use by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

    • After the this compound treatment period, add 50 µL of the XTT labeling mixture to each well.

  • Incubation:

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator. The incubation time may need to be optimized depending on the cell type and density.

  • Absorbance Measurement:

    • Measure the absorbance of the soluble formazan product at a wavelength between 450 and 500 nm using a microplate reader. A reference wavelength of >650 nm is recommended.

Neutral Red Uptake Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes. The amount of dye retained is proportional to the number of viable cells.

Materials:

  • This compound

  • Cell culture medium

  • FBS, Penicillin-Streptomycin

  • Neutral Red solution (e.g., 50 µg/mL in sterile PBS)

  • Destain solution (e.g., 50% ethanol, 49% deionized water, 1% glacial acetic acid)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Follow the same procedure as for the MTT assay (Step 1).

  • This compound Treatment:

    • Follow the same procedure as for the MTT assay (Step 2).

  • Neutral Red Staining:

    • After the treatment period, remove the medium containing this compound.

    • Add 100 µL of pre-warmed medium containing Neutral Red to each well.

    • Incubate for 2-3 hours at 37°C in a 5% CO₂ incubator.

  • Dye Removal and Cell Washing:

    • Carefully remove the Neutral Red-containing medium.

    • Gently wash the cells with 150 µL of PBS.

  • Dye Extraction:

    • Add 150 µL of the destain solution to each well.

    • Place the plate on an orbital shaker for 10-15 minutes to extract the dye from the cells.

  • Absorbance Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the effect of this compound on cell viability.

G cluster_0 Preparation cluster_1 Experiment cluster_2 Assay cluster_3 Data Acquisition & Analysis A Cell Culture C Seed Cells in 96-well Plate A->C B Prepare this compound Stock Solution D Treat Cells with this compound B->D C->D E Incubate (e.g., 24h) D->E F Add Viability Reagent (MTT, XTT, or Neutral Red) E->F G Incubate F->G H Measure Absorbance G->H I Calculate % Viability and IC50 H->I

Workflow for Cell Viability Assessment of this compound.
Potential Anti-inflammatory Signaling Pathway

This compound, as an anti-inflammatory agent, may exert its effects by modulating key signaling pathways involved in the inflammatory response. While the specific molecular targets of this compound are not fully elucidated, a plausible mechanism involves the inhibition of pro-inflammatory signaling cascades. The diagram below illustrates a generalized inflammatory signaling pathway that could be a target for compounds like this compound.

G cluster_0 Extracellular Stimulus cluster_1 Membrane Receptor cluster_2 Intracellular Signaling Cascade cluster_3 Nuclear Translocation & Gene Expression LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB releases NF-κB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nucleus->Genes activates transcription This compound This compound This compound->IKK Potential Inhibition

Potential Modulation of the NF-κB Signaling Pathway by this compound.

References

Application Notes and Protocols: Tiopinac Stock Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and storage of Tiopinac stock solutions for research and developmental purposes. Adherence to these guidelines will help ensure the stability and efficacy of the compound in experimental settings.

Chemical Properties of this compound

This compound is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and anti-inflammatory properties.[1] Understanding its chemical characteristics is crucial for the proper preparation and storage of stock solutions.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular FormulaC16H13O3SVendor specific
Molecular Weight285.34 g/mol Vendor specific
Exact Mass284.0507[1]
AppearanceSolidGeneral knowledge
SolubilitySoluble in DMSO.[1] Recrystallization solvents include ethanol, methanol, and ethyl acetate.[1][1]

Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a concentrated stock solution of this compound. The recommended solvent is Dimethyl Sulfoxide (DMSO) due to its high solubilizing capacity for this compound.

2.1. Materials

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

2.2. Experimental Protocol

  • Preparation: Don appropriate PPE. Ensure the work area, such as a chemical fume hood or a designated clean bench, is clean.

  • Weighing this compound:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh the desired amount of this compound powder into the tube.

  • Solvent Addition:

    • Calculate the required volume of DMSO to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 285.34 g/mol ):

      • Moles of this compound = 0.001 g / 285.34 g/mol = 3.505 x 10^-6 mol

      • Volume of DMSO = 3.505 x 10^-6 mol / 0.010 mol/L = 3.505 x 10^-4 L = 350.5 µL

    • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolution:

    • Tightly cap the tube.

    • Vortex the solution until the this compound powder is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used to aid dissolution if necessary, but observe for any signs of degradation.

  • Aliquoting and Labeling:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.

    • Clearly label each aliquot with the compound name (this compound), concentration, solvent (DMSO), date of preparation, and your initials.

2.3. Workflow Diagram for this compound Stock Solution Preparation

G Diagram 1: this compound Stock Solution Preparation Workflow cluster_prep Preparation cluster_weigh Weighing cluster_dissolve Dissolution cluster_store Storage A Wear PPE B Prepare clean workspace A->B C Tare sterile tube B->C D Weigh this compound powder C->D E Calculate DMSO volume D->E F Add DMSO to powder E->F G Vortex until dissolved F->G H Aliquot into single-use tubes G->H I Label aliquots clearly H->I J Store at recommended temperature I->J

Diagram 1: Workflow for preparing this compound stock solution.

Storage of this compound

Proper storage is critical to maintain the stability and activity of this compound in both solid and solution forms.

Table 2: Recommended Storage Conditions for this compound

FormShort-Term Storage (Days to Weeks)Long-Term Storage (Months to Years)Source
Solid Dry, dark at 0 - 4°C-20°C
In DMSO Not specified, but general practice suggests 4°C for immediate use.-20°C for up to one month. -80°C for up to six months.

3.1. Storage Protocol

  • Solid Form: Store the solid this compound powder in a tightly sealed container, protected from light, at -20°C for long-term storage. For short-term storage, 0-4°C is acceptable.

  • Stock Solution:

    • For long-term storage, store the DMSO stock solution aliquots at -80°C for up to six months or at -20°C for up to one month.

    • Avoid repeated freeze-thaw cycles. It is recommended to use a fresh aliquot for each experiment.

    • Before use, allow the frozen aliquot to thaw completely at room temperature.

Mechanism of Action: NSAID Signaling Pathway

As a non-steroidal anti-inflammatory drug (NSAID), this compound is expected to exert its anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.

G Diagram 2: Generalized NSAID Mechanism of Action cluster_pathway Prostaglandin Synthesis Pathway Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain This compound This compound (NSAID) This compound->COX_Enzymes Inhibition

Diagram 2: Generalized mechanism of action for NSAIDs like this compound.

Disclaimer: This information is intended for research purposes only. Please consult the relevant safety data sheets (SDS) and institutional guidelines before handling this compound. The specific details of experimental usage, including optimal concentrations, should be determined by the researcher based on the specific experimental design.

References

Troubleshooting & Optimization

Technical Support Center: Tiopinac Stability in DMSO and Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Tiopinac, ensuring its stability in solution is critical for obtaining reliable and reproducible experimental results. This guide provides frequently asked questions (FAQs) and troubleshooting advice regarding the stability of this compound in Dimethyl Sulfoxide (DMSO) and aqueous solutions.

Disclaimer: Publicly available, peer-reviewed stability data specifically for this compound is limited. Therefore, this guide is based on general principles of small molecule stability and best practices for laboratory handling. It is strongly recommended that researchers perform their own stability assessments for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is reported to be soluble in DMSO. For most in vitro experiments, preparing a concentrated stock solution in anhydrous DMSO is the recommended starting point.

Q2: How should I store this compound stock solutions in DMSO?

A2: For optimal stability, this compound stock solutions in DMSO should be stored under the following conditions:

  • Temperature: Long-term storage at -20°C or -80°C is recommended.[1][2] For short-term storage (days to weeks), 4°C can be acceptable, but validation is advised.[1]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade compounds, it is best practice to aliquot the stock solution into single-use volumes.[3][4]

  • Container: Use tightly sealed vials, such as those with screw caps or septa, to minimize exposure to moisture and air. Polypropylene or glass vials are generally suitable.

  • Desiccation: Store aliquots in a desiccated environment to prevent the absorption of water by DMSO, which can affect compound stability.

Q3: How long can I expect a this compound stock solution in DMSO to be stable?

A3: While specific data for this compound is unavailable, general studies on compound libraries in DMSO suggest that many compounds remain stable for years when stored properly at -20°C or below. However, the stability of any specific compound can vary. It is recommended to use freshly prepared solutions whenever possible or to perform periodic quality control checks on stored stock solutions.

Q4: What factors can affect the stability of this compound in aqueous solutions?

A4: The stability of small molecules like this compound in aqueous solutions can be influenced by several factors:

  • pH: The pH of the aqueous buffer is a critical factor. Many compounds undergo hydrolysis at acidic or alkaline pH. The optimal pH for stability is compound-specific and should be determined experimentally.

  • Temperature: Higher temperatures generally accelerate the rate of degradation.

  • Light: Exposure to light, particularly UV light, can cause photodegradation of susceptible compounds.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.

  • Enzymes: If working with cell culture media or biological matrices, enzymes can metabolize the compound.

Q5: How can I prepare working solutions of this compound in aqueous buffers from a DMSO stock?

A5: To prepare an aqueous working solution from a DMSO stock, dilute the stock solution into your aqueous buffer of choice. It is crucial to ensure that the final concentration of DMSO is low enough to not affect your experimental system (typically <0.5% v/v). Rapidly mixing or vortexing during dilution can help prevent precipitation of the compound. Due to the potential for lower stability in aqueous solutions, it is best to prepare these working solutions fresh for each experiment.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results over time. Degradation of this compound in stock or working solutions.- Prepare fresh stock and working solutions. - Perform a stability study of your own by analyzing the purity of the solution over time using a suitable analytical method like HPLC. - Ensure proper storage conditions for stock solutions (aliquoted, -20°C or -80°C, desiccated).
Precipitation observed when diluting DMSO stock into aqueous buffer. Poor solubility of this compound at the working concentration in the chosen buffer. The final DMSO concentration may be too low.- Try a lower working concentration of this compound. - Increase the final DMSO concentration slightly, ensuring it remains compatible with your assay. - Consider using a different aqueous buffer or adding a solubilizing agent (e.g., Tween® 80, Pluronic® F-68), after validating its compatibility with your experiment.
Loss of compound activity in aqueous solution during a long experiment. Hydrolysis, oxidation, or other degradation in the aqueous environment.- Prepare fresh working solutions immediately before use. - If the experiment is lengthy, consider replenishing the compound at set intervals. - Perform a time-course experiment to determine the stability of this compound under your specific assay conditions (buffer, temperature, light exposure).

Data on this compound Stability

Table 1: Example Stability of this compound in DMSO at Various Temperatures

Storage TemperatureTime PointPurity (%) by HPLCObservations
-20°C 099.5Clear solution
1 month99.4Clear solution
3 months99.2Clear solution
6 monthsData not available
4°C 099.5Clear solution
1 weekData not available
1 monthData not available
Room Temperature 099.5Clear solution
24 hoursData not available
1 weekData not available

Table 2: Example Stability of this compound in Aqueous Buffer (pH 7.4) at Room Temperature

Time PointPurity (%) by HPLCObservations
0 hours 99.1Clear solution
2 hours Data not available
6 hours Data not available
24 hours Data not available

Experimental Protocols

A stability-indicating analytical method is essential for accurately assessing the stability of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose.

Protocol: General HPLC Method for Stability Assessment

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV spectrophotometer at a wavelength determined by the UV absorbance maximum of this compound.

  • Injection Volume: 10 µL.

  • Column Temperature: 25-30°C.

  • Sample Preparation: Dilute the this compound solution to be tested to a suitable concentration within the linear range of the assay using the mobile phase.

  • Analysis: The percentage of intact this compound is calculated by dividing the peak area of this compound at a given time point by its peak area at time zero. The appearance of new peaks indicates the formation of degradation products.

Visualizations

The following diagrams illustrate general workflows for assessing compound stability.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis Prep_DMSO Prepare Stock in Anhydrous DMSO Prep_Aq Dilute to Working Concentration in Aqueous Buffer Prep_DMSO->Prep_Aq T0 Time 0 Analysis Prep_Aq->T0 T_minus20 Store at -20°C Prep_Aq->T_minus20 T_4 Store at 4°C Prep_Aq->T_4 T_RT Store at Room Temp Prep_Aq->T_RT HPLC Analyze by HPLC-UV T0->HPLC T_minus20->HPLC Time X T_4->HPLC Time Y T_RT->HPLC Time Z Data Compare Purity to Time 0 HPLC->Data

Caption: General workflow for a time-course stability study.

Forced_Degradation_Workflow cluster_stress Forced Degradation Conditions Acid Acid Hydrolysis (e.g., 0.1N HCl) Analysis Analyze by Stability-Indicating HPLC-UV/MS Acid->Analysis Base Base Hydrolysis (e.g., 0.1N NaOH) Base->Analysis Oxidation Oxidation (e.g., 3% H2O2) Oxidation->Analysis Light Photostability (UV/Vis light) Light->Analysis Heat Thermal Stress (e.g., 60°C) Heat->Analysis This compound This compound Solution This compound->Acid This compound->Base This compound->Oxidation This compound->Light This compound->Heat Pathway Identify Degradation Products & Pathways Analysis->Pathway

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Troubleshooting Tiopinac Precipitation in Saline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tiopinac. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental use of this compound, with a specific focus on its precipitation in saline and other aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I dilute it in saline?

A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) that is poorly soluble in water and aqueous solutions like saline.[1] Precipitation upon dilution of a concentrated stock solution (often in an organic solvent like DMSO) into saline is a common issue. This occurs because the saline solution cannot maintain the solubility of this compound at the desired concentration once the organic solvent is diluted.

Q2: What are the key factors that influence the solubility of this compound in aqueous solutions?

A2: Several factors can affect the solubility of this compound:

  • pH of the solution: this compound contains a carboxylic acid group, which means its solubility is highly dependent on the pH of the medium.[1] At a pH below its pKa, the carboxylic acid will be protonated and less soluble. Above the pKa, it will be deprotonated (ionized), leading to increased aqueous solubility.

  • Co-solvents: The presence of water-miscible organic solvents can significantly increase the solubility of poorly soluble compounds like this compound.

  • Temperature: While temperature can influence solubility, its effect may be less pronounced compared to pH and co-solvents for initial dissolution.

  • Ionic Strength: The presence of salts in the solution (like in saline) can sometimes decrease the solubility of organic compounds, an effect known as "salting out."

Q3: How can I prevent this compound from precipitating in my saline formulation?

A3: To prevent precipitation, you can employ several strategies:

  • Use of a Co-solvent System: Instead of dissolving this compound in a single organic solvent, a carefully selected co-solvent system can be used to prepare a stock solution that is more stable upon dilution in saline.

  • pH Adjustment: Adjusting the pH of the final saline solution to be above the pKa of this compound will increase its solubility.

  • Use of Surfactants: Surfactants can be used to create micelles that encapsulate the drug, increasing its apparent solubility in an aqueous medium.

Troubleshooting Guides

Issue 1: Precipitation upon dilution of a DMSO stock solution in saline.

This is the most common issue encountered. The following troubleshooting workflow can help you address this problem.

G start Start: this compound precipitates in saline check_stock Is the stock solution clear and fully dissolved? start->check_stock prepare_stock Re-prepare stock solution. Ensure complete dissolution in DMSO. check_stock->prepare_stock No dilution_method How are you diluting the stock? check_stock->dilution_method Yes prepare_stock->check_stock slow_addition Add stock solution to saline dropwise with vigorous vortexing. dilution_method->slow_addition precipitation_persists Precipitation still occurs? slow_addition->precipitation_persists cosolvent_strategy Implement a Co-solvent Strategy precipitation_persists->cosolvent_strategy Yes end_precipitate Issue Resolved precipitation_persists->end_precipitate No ph_adjustment_strategy Implement a pH Adjustment Strategy cosolvent_strategy->ph_adjustment_strategy If precipitation persists cosolvent_strategy->end_precipitate If issue is resolved ph_adjustment_strategy->end_precipitate If issue is resolved end_further_action Further formulation development may be needed. ph_adjustment_strategy->end_further_action

Figure 1. Troubleshooting workflow for this compound precipitation.
Issue 2: Choosing the right formulation strategy.

The choice of formulation will depend on the experimental requirements, such as the desired final concentration and the route of administration.

Experimental Protocols

Protocol 1: Preparation of a this compound Formulation using a Co-solvent System

This protocol is suitable for in vivo studies where a small amount of organic co-solvents is acceptable.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween 80

  • Sterile saline (0.9% NaCl)

Procedure:

  • Prepare the co-solvent vehicle: In a sterile tube, prepare the vehicle by mixing:

    • 10% DMSO

    • 40% PEG400

    • 50% Saline

  • Dissolve this compound: Weigh the required amount of this compound and add it to the co-solvent vehicle to achieve the desired final concentration.

  • Aid dissolution: Vortex the mixture vigorously. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.

  • Add surfactant (optional but recommended): Add Tween 80 to a final concentration of 1-5% (v/v) to the solution and mix thoroughly. This will help to maintain the stability of the formulation, especially if it needs to be stored or used over several hours.

  • Final check: Visually inspect the solution to ensure it is clear and free of any particulates before use.

Protocol 2: pH-adjusted Saline Formulation

This protocol is useful when the use of organic co-solvents needs to be minimized.

Materials:

  • This compound powder

  • DMSO

  • Sterile saline (0.9% NaCl)

  • 0.1 M Sodium hydroxide (NaOH) or 0.1 M Hydrochloric acid (HCl)

  • Sterile pH meter or pH strips

Procedure:

  • Prepare a concentrated stock solution: Dissolve this compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 100 mg/mL). Ensure the powder is fully dissolved.

  • Initial dilution: In a separate sterile container, have the required volume of saline.

  • pH adjustment of saline: While stirring the saline, slowly add 0.1 M NaOH dropwise to raise the pH to approximately 7.5-8.0. Monitor the pH closely.

  • Dilution of stock: Slowly add the this compound stock solution to the pH-adjusted saline while vortexing vigorously. The final concentration of DMSO should be kept to a minimum (ideally less than 5%).

  • Final pH check and adjustment: After adding the this compound stock, check the pH of the final solution. If it has dropped, adjust it back to the desired range (7.5-8.0) with 0.1 M NaOH. If the solution becomes cloudy, it may be necessary to slightly increase the pH further, but be cautious of potential degradation at very high pH.

  • Visual inspection: Ensure the final solution is clear before use.

Data Presentation

SolventSolubilityReference
Dimethyl sulfoxide (DMSO)Soluble[1]
Saline (0.9% NaCl)Poorly solubleInferred from precipitation issues
EthanolSlightly solubleInferred from use as a recrystallization solvent
MethanolSlightly solubleInferred from use as a recrystallization solvent
Ethyl AcetateSlightly solubleInferred from use as a recrystallization solvent

Signaling Pathways and Logical Relationships

The decision-making process for selecting a suitable formulation strategy can be visualized as follows.

G start Start: Need to prepare this compound in saline is_cosolvent_ok Are organic co-solvents acceptable for the experiment? start->is_cosolvent_ok use_cosolvent_protocol Use Co-solvent Protocol is_cosolvent_ok->use_cosolvent_protocol Yes use_ph_adjustment_protocol Use pH Adjustment Protocol is_cosolvent_ok->use_ph_adjustment_protocol No end_formulation Final Formulation Ready use_cosolvent_protocol->end_formulation check_concentration Is the required concentration high? use_ph_adjustment_protocol->check_concentration combine_strategies Combine Co-solvent and pH Adjustment Strategies check_concentration->combine_strategies Yes check_concentration->end_formulation No combine_strategies->end_formulation

Figure 2. Decision tree for this compound formulation strategy.

References

Technical Support Center: Tiopinac In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of Tiopinac in vitro.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets of this compound?

A1: this compound is a dibenzthiepin derivative known for its potent anti-inflammatory and anti-pyretic activities.[1][2][3] While its precise molecular targets are not extensively detailed in publicly available literature, its mechanism of action is related to the inhibition of inflammatory pathways. Further research is needed to fully elucidate its direct protein interactions.

Q2: Is there a publicly available, comprehensive off-target profile for this compound?

Q3: What are the recommended initial steps for assessing the potential off-target effects of this compound in vitro?

A3: A tiered approach is recommended. Start with computational (in silico) predictions to identify potential off-target interactions.[4][5] Following this, perform in vitro binding or functional assays against a broad panel of receptors, enzymes, ion channels, and transporters that are commonly associated with adverse drug reactions.

Q4: What types of in vitro assays are most suitable for identifying off-target liabilities?

A4: A combination of assays is ideal. Radioligand binding assays are useful for identifying interactions with receptors and transporters. Enzyme inhibition assays can assess effects on a wide range of kinases and other enzymes. Functional assays, such as calcium flux or cAMP measurement, can determine the downstream effect of any identified interactions.

Troubleshooting Guides

Issue 1: High background or false positives in a broad kinase inhibitor screening panel.
  • Possible Cause 1: Non-specific binding of this compound.

    • Troubleshooting Step: Decrease the concentration of this compound used in the assay. Run a dose-response curve to determine the optimal concentration that minimizes non-specific effects while still allowing for the detection of true positives. Include a structurally related but inactive compound as a negative control.

  • Possible Cause 2: Assay interference.

    • Troubleshooting Step: this compound may interfere with the assay technology (e.g., fluorescence, luminescence). Run a control experiment with this compound in the absence of the target enzyme to assess for any direct effects on the detection system. If interference is observed, consider using an alternative assay format (e.g., a label-free detection method).

Issue 2: Inconsistent results in a GPCR functional assay.
  • Possible Cause 1: Cell line variability.

    • Troubleshooting Step: Ensure consistent cell passage number and health. Perform regular cell line authentication to rule out contamination or genetic drift.

  • Possible Cause 2: Ligand degradation.

    • Troubleshooting Step: Prepare fresh solutions of this compound for each experiment. Assess the stability of this compound in the assay buffer over the time course of the experiment.

Issue 3: Discrepancy between in silico predictions and in vitro results.
  • Possible Cause 1: Limitations of the prediction algorithm.

    • Troubleshooting Step: In silico models are predictive and may not capture the full complexity of molecular interactions. Use the in silico data as a guide for selecting targets for in vitro screening rather than as a definitive predictor of activity.

  • Possible Cause 2: Different experimental conditions.

    • Troubleshooting Step: Ensure that the in vitro assay conditions (e.g., pH, salt concentration) are as close as possible to the physiological conditions assumed by the computational model.

Data Presentation

Table 1: Hypothetical Off-Target Screening Panel Results for this compound

Target ClassTargetAssay TypeThis compound Activity (% Inhibition @ 10 µM)
GPCRs 5-HT2BBinding Assay65%
H1 ReceptorBinding Assay48%
M1 ReceptorFunctional Assay15%
Kinases SRCKinase Assay55%
LCKKinase Assay45%
EGFRKinase Assay<10%
Ion Channels hERGPatch Clamp22%
Transporters SERTUptake Assay30%

Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.

Experimental Protocols

Protocol 1: General Kinase Inhibition Assay
  • Objective: To assess the inhibitory activity of this compound against a panel of protein kinases.

  • Materials:

    • Recombinant human kinases

    • Appropriate kinase substrates

    • ATP

    • This compound stock solution (in DMSO)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 10 µL of the kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding 10 µL of ATP solution.

    • Incubate the plate at room temperature for the specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

Visualizations

experimental_workflow cluster_0 In Silico Prediction cluster_1 In Vitro Screening cluster_2 Hit Validation & Characterization in_silico Computational Off-Target Prediction for this compound binding_assays Binding Assays (GPCRs, Transporters) in_silico->binding_assays Prioritize Targets functional_assays Functional Assays (Ion Channels, GPCRs) in_silico->functional_assays Prioritize Targets enzyme_assays Enzyme Inhibition Assays (Kinases, etc.) in_silico->enzyme_assays Prioritize Targets dose_response Dose-Response Curves binding_assays->dose_response functional_assays->dose_response enzyme_assays->dose_response mechanism_studies Mechanism of Action Studies dose_response->mechanism_studies

Caption: Workflow for identifying and characterizing this compound off-target effects.

signaling_pathway This compound This compound Primary_Target Primary Target (e.g., COX) This compound->Primary_Target Inhibition Off_Target_GPCR Off-Target GPCR (e.g., 5-HT2B) This compound->Off_Target_GPCR Binding Off_Target_Kinase Off-Target Kinase (e.g., SRC) This compound->Off_Target_Kinase Inhibition Inflammation ↓ Inflammation Primary_Target->Inflammation Signaling_A Unintended Signaling A Off_Target_GPCR->Signaling_A Signaling_B Unintended Signaling B Off_Target_Kinase->Signaling_B

Caption: Potential on-target and off-target signaling of this compound.

References

Technical Support Center: Optimizing Tiopinac Concentration for Anti-inflammatory Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Tiopinac in anti-inflammatory assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, orally active non-steroidal anti-inflammatory drug (NSAID) with analgesic and anti-pyretic properties. Its primary mechanism of action is the inhibition of prostaglandin synthesis. Prostaglandins are lipid compounds that play a crucial role in mediating inflammation, pain, and fever. By blocking their production, this compound effectively reduces the inflammatory response.

Q2: What is the main target of this compound in the prostaglandin synthesis pathway?

Like other NSAIDs, this compound targets the cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins. There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in baseline physiological functions, and COX-2, which is induced during inflammation.

Q3: I am observing high levels of cell death in my experiments with this compound. What could be the cause?

High levels of cell death are likely due to the cytotoxic effects of this compound at the concentration you are using. It is crucial to determine the optimal, non-toxic concentration for your specific cell line and experimental duration. Other potential causes include solvent toxicity (e.g., from DMSO) or errors in cell handling and culture.

Q4: How can I determine a suitable, non-toxic concentration of this compound for my cell line?

To determine a suitable concentration, you should perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) value of this compound for cytotoxicity in your specific cell line. This is typically done using a cytotoxicity assay such as the MTT, XTT, or LDH assay. Based on the IC50 value, you can then select a concentration for your experiments that has minimal impact on cell viability.

Q5: My this compound solution is precipitating in the cell culture medium. How can I resolve this?

Precipitation is a common issue with hydrophobic compounds like this compound. To address this, ensure your stock solution in an organic solvent like DMSO is fully dissolved before diluting it in your aqueous cell culture medium. When diluting, add the this compound stock solution dropwise to the pre-warmed medium while gently vortexing to ensure rapid and even dispersion. It is also important to keep the final concentration of the organic solvent in your culture medium low (typically below 0.5% for DMSO) to avoid solvent-induced precipitation and cytotoxicity.

Troubleshooting Guides

Issue 1: High Variability in Anti-inflammatory Assay Results
Potential Cause Troubleshooting Steps
Inconsistent this compound Concentration Ensure accurate and consistent preparation of this compound stock and working solutions. Use calibrated pipettes.
Cell Passage Number Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.
Inconsistent Cell Seeding Density Optimize and maintain a consistent cell seeding density for all experiments.
Variable Incubation Times Strictly adhere to the specified incubation times for cell treatment and assay development.
Issue 2: No or Low Anti-inflammatory Effect Observed
Potential Cause Troubleshooting Steps
Suboptimal this compound Concentration The concentration of this compound may be too low. Perform a dose-response experiment to determine the effective concentration range.
Degraded this compound Ensure proper storage of this compound powder and stock solutions (typically at -20°C or -80°C, protected from light and moisture). Avoid repeated freeze-thaw cycles.
Insufficient Inflammatory Stimulus Ensure the concentration and activity of the inflammatory stimulus (e.g., LPS) are optimal for inducing a robust inflammatory response in your cell model.
Assay Sensitivity The chosen assay may not be sensitive enough to detect the anti-inflammatory effect. Consider using a more sensitive detection method or a different assay.
Issue 3: Unexpected Cytotoxicity at Low this compound Concentrations
Potential Cause Troubleshooting Steps
High Sensitivity of Cell Line Your specific cell line may be particularly sensitive to this compound. Perform a cytotoxicity assay with a wider range of lower concentrations to pinpoint the toxicity threshold.
Solvent Toxicity The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high. Ensure the final solvent concentration in the cell culture medium is at a non-toxic level (typically ≤ 0.1% for DMSO). Always include a vehicle control in your experiments.
Contamination Check for microbial contamination in your cell cultures, which can cause cell death.

Quantitative Data

NSAID COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Ratio (COX-1/COX-2)
Indomethacin 0.0630.480.13
Diclofenac 0.6110.630.97
Ibuprofen 12800.15
Celecoxib 826.812.06
Meloxicam 36.64.77.79

Data is compiled from various sources and should be used as a reference. Actual IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of this compound using the MTT Assay

This protocol outlines the steps to assess the effect of this compound on cell viability.

  • Cell Seeding: Seed your cells of interest (e.g., RAW 264.7 macrophages) in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for at least 1 hour at room temperature in the dark.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value for cytotoxicity.

Protocol 2: In Vitro COX Inhibition Assay

This protocol measures the direct inhibitory effect of this compound on COX-1 and COX-2 enzymes.

  • Enzyme and Reagent Preparation: Use purified ovine or human recombinant COX-1 and COX-2 enzymes. Prepare a reaction buffer containing a heme cofactor.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme solution to each well.

  • Inhibitor Addition: Add diluted this compound or a reference inhibitor to the appropriate wells. Include control wells with solvent only.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.

  • Product Quantification: After a set incubation time, stop the reaction and quantify the amount of prostaglandin produced (e.g., PGE2) using an ELISA kit or LC-MS.

  • Data Analysis: Calculate the percentage of inhibition of COX activity for each this compound concentration. Determine the IC50 value by performing a non-linear regression analysis of the concentration-response curve.

Protocol 3: LPS-Induced Prostaglandin E2 (PGE2) Production in Macrophages

This protocol assesses the ability of this compound to inhibit inflammation in a cell-based model.

  • Cell Seeding and Pre-treatment: Seed macrophages (e.g., RAW 264.7) in a 24-well plate and allow them to adhere. Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response. Include a vehicle-treated, non-stimulated control and an LPS-stimulated control without this compound.

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for the production of inflammatory mediators.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • PGE2 Measurement: Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition of PGE2 production for each this compound concentration relative to the LPS-stimulated control.

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (constitutive) COX-1 (constitutive) Arachidonic Acid->COX-1 (constitutive) COX-2 (inducible) COX-2 (inducible) Arachidonic Acid->COX-2 (inducible) Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1 (constitutive)->Prostaglandins (Physiological) Housekeeping Functions Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (inducible)->Prostaglandins (Inflammatory) Inflammation, Pain, Fever This compound This compound This compound->COX-1 (constitutive) This compound->COX-2 (inducible)

Caption: Mechanism of action of this compound on the prostaglandin synthesis pathway.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) Receptor Receptor Inflammatory Stimuli (e.g., LPS)->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IκB IκB IKK Complex->IκB phosphorylates IκB-NF-κB Complex IκB-NF-κB Complex NF-κB NF-κB NF-κB (active) NF-κB (active) NF-κB->NF-κB (active) translocates to IκB-NF-κB Complex->IκB degradation IκB-NF-κB Complex->NF-κB releases Gene Transcription Gene Transcription NF-κB (active)->Gene Transcription Pro-inflammatory Genes (e.g., COX-2, Cytokines) Pro-inflammatory Genes (e.g., COX-2, Cytokines) Gene Transcription->Pro-inflammatory Genes (e.g., COX-2, Cytokines)

Caption: Overview of the canonical NF-κB signaling pathway.

G Start Start Prepare this compound Stock Solution Prepare this compound Stock Solution Start->Prepare this compound Stock Solution Precipitation? Precipitation? Prepare this compound Stock Solution->Precipitation? Determine Cytotoxicity (e.g., MTT Assay) Determine Cytotoxicity (e.g., MTT Assay) Select Non-Toxic Concentrations Select Non-Toxic Concentrations Determine Cytotoxicity (e.g., MTT Assay)->Select Non-Toxic Concentrations Perform Anti-inflammatory Assay Perform Anti-inflammatory Assay Select Non-Toxic Concentrations->Perform Anti-inflammatory Assay Analyze Results Analyze Results Perform Anti-inflammatory Assay->Analyze Results End End Analyze Results->End Precipitation?->Determine Cytotoxicity (e.g., MTT Assay) No Optimize Solubilization Optimize Solubilization Precipitation?->Optimize Solubilization Yes Optimize Solubilization->Prepare this compound Stock Solution

Caption: Experimental workflow for optimizing this compound concentration.

Technical Support Center: Mitigating Tiopinac Interference in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by the anti-inflammatory compound Tiopinac in fluorescence-based assays. Our goal is to help you identify, understand, and mitigate these effects to ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is compound interference in fluorescence assays?

A1: Compound interference in fluorescence assays refers to the phenomenon where a test compound, in this case, this compound, possesses intrinsic optical properties that affect the fluorescence signal, leading to inaccurate results. This can manifest as either an increase or a decrease in the measured fluorescence, independent of its biological activity on the target.[1][2] The two primary mechanisms of interference are autofluorescence and quenching.[2][3]

Q2: What is autofluorescence and how could this compound interfere with my assay?

A2: Autofluorescence is the natural emission of light by a compound when it is excited by an external light source.[3] If this compound is autofluorescent at the excitation and emission wavelengths used in your assay, it can produce a false-positive signal. This would misleadingly suggest that this compound is an activator or inhibitor of the target being studied.

Q3: What is fluorescence quenching and how might this compound cause it?

A3: Fluorescence quenching is a process that decreases the fluorescence intensity of a sample. This compound could potentially cause quenching through several mechanisms, including the inner filter effect, where it absorbs the excitation or emission light of your fluorophore. This can lead to a false-negative or a reduction in the dynamic range of your assay.

Q4: What are the first steps I should take to determine if this compound is interfering with my assay?

A4: The initial and most critical step is to run a set of control experiments. The most informative control is a "no-target" or "no-enzyme" assay. In this setup, you measure the fluorescent signal in the presence of this compound and all other assay components except for the biological target (e.g., the enzyme or receptor). If you observe a change in the signal that correlates with the concentration of this compound, it strongly indicates interference.

Q5: If I suspect interference, what is the best way to confirm it and understand its nature?

A5: To confirm and characterize the interference, you should perform a spectral scan of this compound. This involves measuring its absorbance spectrum and its fluorescence excitation and emission spectra. These scans will reveal whether this compound absorbs light at your assay's wavelengths (potential quenching) or if it fluoresces in the same spectral region (autofluorescence).

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to this compound interference in fluorescence assays.

Observed Problem Potential Cause Suggested Troubleshooting Steps
Unexpectedly high fluorescence signal in the presence of this compound.This compound is autofluorescent at the assay's wavelengths.1. Run a compound-only control : Measure the fluorescence of this compound in the assay buffer at various concentrations. 2. Spectral Scan : Perform a full excitation and emission scan of this compound to identify its fluorescence profile. 3. Red-shift the assay : If possible, switch to a fluorophore with excitation and emission wavelengths outside of this compound's fluorescence range. 4. Time-Resolved Fluorescence (TRF) : If available, use a TRF assay, as the long-lived signal from TRF probes can be distinguished from the short-lived autofluorescence of small molecules.
Decreased fluorescence signal or a reduced assay window with this compound.This compound is quenching the fluorescence signal (inner filter effect).1. Absorbance Scan : Measure the absorbance spectrum of this compound to see if it overlaps with the excitation or emission wavelengths of your fluorophore. 2. Quenching Control : Test if this compound can quench the fluorescence of the free fluorophore (not attached to a biological molecule). A decrease in the fluorophore's signal in the presence of the compound indicates quenching. 3. Decrease compound concentration : If feasible, lower the concentration of this compound to reduce quenching effects. 4. Change the fluorophore : Select a fluorophore whose spectral properties do not overlap with this compound's absorbance spectrum.
High variability in replicate wells containing this compound.This compound may be precipitating out of solution at the concentration used.1. Visual Inspection : Carefully inspect the assay plate for any signs of turbidity or precipitates in the wells. 2. Solubility Test : Determine the solubility of this compound in your specific assay buffer. 3. Adjust Buffer Conditions : If solubility is an issue, consider adding a small amount of a non-ionic detergent or adjusting the pH of the assay buffer.

Experimental Protocols

Protocol 1: Determining this compound Autofluorescence

Objective: To determine if this compound exhibits autofluorescence at the excitation and emission wavelengths of your primary assay.

Materials:

  • This compound

  • Assay buffer

  • Fluorescence microplate reader

  • Black, opaque microplates (e.g., 96-well or 384-well)

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer. The concentration range should cover and exceed the concentrations used in your primary assay.

  • In a black microplate, add the this compound dilutions to a set of wells.

  • Include control wells with assay buffer only (blank).

  • Set the fluorescence reader to the excitation and emission wavelengths of your primary assay.

  • Measure the fluorescence intensity of each well.

Data Analysis:

  • Subtract the average fluorescence of the blank wells from the fluorescence of the wells containing this compound.

  • A concentration-dependent increase in fluorescence indicates autofluorescence.

  • (Optional) Spectral Scan : Perform an emission scan of the highest concentration of this compound using the assay's excitation wavelength. Then, perform an excitation scan using the assay's emission wavelength. This will provide the full fluorescence profile of the compound.

Protocol 2: Assessing Fluorescence Quenching by this compound

Objective: To determine if this compound quenches the fluorescence of the assay's fluorophore.

Materials:

  • This compound

  • Assay fluorophore (at the concentration used in the assay)

  • Assay buffer

  • Fluorescence microplate reader

Procedure:

  • Prepare solutions of the assay fluorophore in the assay buffer.

  • Prepare a serial dilution of this compound.

  • In a microplate, add the fluorophore solution to a set of wells.

  • Add the serial dilutions of this compound to these wells.

  • Include control wells with the fluorophore and assay buffer only (no compound).

  • Incubate the plate under the same conditions as the primary assay.

  • Measure the fluorescence intensity of each well at the assay's excitation and emission wavelengths.

Data Analysis:

  • Compare the fluorescence of the wells containing this compound to the control wells (fluorophore only).

  • A concentration-dependent decrease in fluorescence indicates that this compound is quenching the fluorophore.

Visualizing Troubleshooting Workflows

To aid in the decision-making process when encountering potential interference, the following diagrams illustrate the logical flow of troubleshooting.

Interference_Troubleshooting_Workflow start Unexpected Assay Result with this compound control_exp Run 'No-Target' Control with this compound start->control_exp signal_change Signal Change with This compound Concentration? control_exp->signal_change no_interference Interference Unlikely. Proceed with Primary Assay. signal_change->no_interference No interference_suspected Interference Suspected signal_change->interference_suspected Yes characterize Characterize Interference: - Autofluorescence Assay - Quenching Assay - Absorbance Scan interference_suspected->characterize autofluorescence Autofluorescence Detected? characterize->autofluorescence quenching Quenching Detected? characterize->quenching autofluorescence->quenching No mitigate_af Mitigate Autofluorescence: - Red-shift assay - Use TRF - Background subtraction autofluorescence->mitigate_af Yes mitigate_q Mitigate Quenching: - Change fluorophore - Lower [this compound] - Mathematical correction quenching->mitigate_q Yes revalidate Re-validate Assay quenching->revalidate No mitigate_af->revalidate mitigate_q->revalidate

Caption: A flowchart for troubleshooting potential this compound interference.

Mitigation_Strategies interference Interference Confirmed spectral_shift Spectral Shift (Red-Shift) interference->spectral_shift Autofluorescence trf Time-Resolved Fluorescence (TRF) interference->trf Autofluorescence concentration Lower Compound Concentration interference->concentration Quenching orthogonal Orthogonal Assay (Non-fluorescent) interference->orthogonal Persistent Interference

Caption: Key strategies for mitigating compound interference.

References

Technical Support Center: Tiopinac and its Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Tiopinac. It addresses potential issues arising from the degradation of this compound and offers troubleshooting strategies for experiments.

Disclaimer: Publicly available literature specifically detailing the degradation products of this compound is limited. The information provided here is based on the fundamental chemical properties of this compound's structure, particularly the dibenzothiepin core, which contains a thioether functional group. The primary anticipated degradation pathway is the oxidation of the sulfur atom.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main chemical features?

A1: this compound is a potent non-steroidal anti-inflammatory drug (NSAID). Its chemical structure is based on a dibenzothiepin framework, which includes a thioether group. This thioether is the most likely site for chemical degradation, particularly oxidation.

Q2: What are the most probable degradation products of this compound?

A2: Based on the chemistry of thioethers, the most probable degradation products of this compound are its sulfoxide and sulfone analogs, formed through oxidation.[1][2][3] Under strenuous conditions, cleavage of the thiepin ring could potentially occur, but the sulfoxide and sulfone are the most anticipated products under typical storage and experimental conditions.

Q3: Under what conditions is this compound likely to degrade?

A3: this compound is most susceptible to oxidative degradation.[1][3] This can be accelerated by exposure to:

  • Oxidizing agents (e.g., hydrogen peroxide, atmospheric oxygen over time).

  • Light (photolytic degradation).

  • Elevated temperatures (thermal degradation).

Hydrolysis (degradation due to water) is less likely to be a major pathway for the core structure, though the carboxylic acid group could potentially undergo reactions like esterification if alcohols are present in the formulation.

Q4: How can I prevent the degradation of this compound in my experiments?

A4: To minimize this compound degradation, consider the following precautions:

  • Storage: Store this compound in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to protect it from light and oxygen.

  • Solvent Selection: Use de-gassed solvents for preparing solutions to minimize dissolved oxygen.

  • Antioxidants: For formulated products, the inclusion of antioxidants could be considered, though their compatibility and potential for interference with experiments must be evaluated.

  • Handling: Prepare solutions fresh whenever possible and minimize their exposure to light and air.

Troubleshooting Guide

Q1: I see unexpected peaks in my HPLC chromatogram when analyzing this compound. What could they be?

A1: Unexpected peaks are often indicative of degradation products or impurities. Given this compound's structure, these peaks are likely to be this compound sulfoxide and this compound sulfone. The sulfoxide is a product of partial oxidation, while the sulfone results from further oxidation. These compounds are more polar than this compound and will likely have shorter retention times in reverse-phase HPLC.

Q2: How can I confirm if the extra peaks are related to this compound degradation?

A2: You can perform a forced degradation study. Expose a solution of this compound to mild oxidative stress (e.g., dilute hydrogen peroxide for a short period). If the areas of the unknown peaks increase while the area of the this compound peak decreases, it strongly suggests they are oxidative degradation products.

Q3: My quantitative analysis of this compound shows lower than expected concentrations. Could degradation be the cause?

A3: Yes, if your analytical method is not stability-indicating, you may not be separating this compound from its degradation products. If the degradation products co-elute with the parent drug, it can lead to inaccurate quantification. More commonly, if degradation has occurred and the degradation products are separated from the parent peak, the reduced area of the this compound peak will result in a lower calculated concentration.

Q4: Can this compound degradation products interfere with my biological assays?

A4: It is possible. The biological activity of the sulfoxide and sulfone degradation products may differ from that of the parent this compound molecule. This could lead to altered efficacy or off-target effects in your experiments. It is crucial to use pure, undegraded this compound for pharmacological studies. If you suspect degradation, purify the compound before use.

Data on Hypothesized Degradation Products

The following table summarizes the hypothesized degradation products of this compound.

Degradation ProductHypothesized StructureFormation ConditionsPotential Impact on Experiments
This compound SulfoxideOxidation of the sulfur atom in the thiepin ring to S=OMild oxidation (air, light, heat, oxidizing agents)Appears as a more polar peak in reverse-phase HPLC (shorter retention time). May have different biological activity.
This compound SulfoneFurther oxidation of the sulfoxide to SO2Stronger or prolonged oxidative conditionsAppears as an even more polar peak than the sulfoxide in reverse-phase HPLC. Likely to have significantly altered biological activity.
Thiepin Ring Cleavage ProductsProducts from the breaking of the dibenzothiepin ring systemHarsh acidic, basic, or photolytic conditionsWould result in multiple, smaller, and more polar fragments, significantly altering the chromatographic profile and biological activity.

Experimental Protocols

Protocol for a Stability-Indicating HPLC-UV Method for this compound

This protocol describes a hypothetical reverse-phase HPLC method designed to separate this compound from its potential oxidative degradation products.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • UV Detection Wavelength: 254 nm.

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 30% B

    • 20-25 min: 30% B (re-equilibration)

3. Sample Preparation:

  • Prepare a stock solution of this compound reference standard in acetonitrile at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic acid) to a working concentration of 50 µg/mL.

4. Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (diluent) to ensure a clean baseline.

  • Inject the prepared this compound standard solution.

  • Analyze the chromatogram for the retention time of this compound and any impurity peaks. The expected elution order would be this compound Sulfone, this compound Sulfoxide, and then this compound, due to decreasing polarity.

5. Validation (as per ICH guidelines):

  • Specificity: Perform a forced degradation study (acid, base, oxidative, thermal, and photolytic stress) and demonstrate that the degradation product peaks are well-resolved from the main this compound peak.

  • Linearity, Accuracy, Precision, and Robustness: Validate these parameters according to standard procedures.

Visualizations

G cluster_0 Hypothesized Oxidative Degradation of this compound This compound This compound (Thioether) Sulfoxide This compound Sulfoxide This compound->Sulfoxide [O] Sulfone This compound Sulfone Sulfoxide->Sulfone [O]

Caption: Hypothesized oxidative degradation pathway of this compound.

G cluster_1 Forced Degradation Study Workflow start Prepare this compound Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress neutralize Neutralize/Quench (if necessary) stress->neutralize analyze Analyze by Stability-Indicating HPLC Method neutralize->analyze evaluate Evaluate Chromatograms (Peak Purity, Mass Balance) analyze->evaluate

Caption: General workflow for a forced degradation study.

G cluster_2 Troubleshooting Unexpected HPLC Peaks start Unexpected Peak(s) in Chromatogram is_reproducible Is the peak reproducible? start->is_reproducible check_blank Inject Blank is_reproducible->check_blank Yes no_reproducible Action: Check System (e.g., carryover, air bubble) is_reproducible->no_reproducible No is_in_blank Peak in Blank? check_blank->is_in_blank yes_in_blank Conclusion: Contaminant in mobile phase/system is_in_blank->yes_in_blank Yes no_in_blank Proceed to next step is_in_blank->no_in_blank No forced_degradation Perform Forced Degradation Study peak_increase Does peak area increase with stress? forced_degradation->peak_increase yes_peak_increase Conclusion: Likely a degradation product peak_increase->yes_peak_increase Yes no_peak_increase Conclusion: Likely a non-degradation impurity peak_increase->no_peak_increase No no_in_blank->forced_degradation

Caption: Logic diagram for troubleshooting unexpected HPLC peaks.

References

Technical Support Center: Minimizing Variability in Tiopinac In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in in vivo experiments involving Tiopinac.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and how does it influence experimental variability?

A1: this compound is a potent non-steroidal anti-inflammatory drug (NSAID).[1][2] Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins, key mediators of inflammation, pain, and fever.[3][4] Like many traditional NSAIDs, this compound's activity is not perfectly selective for one COX isoenzyme (COX-1 vs. COX-2). This non-selective inhibition is a critical source of variability.

  • Therapeutic Effects (Anti-inflammatory): Primarily attributed to the inhibition of COX-2 at the site of inflammation.[3]

  • Off-Target/Side Effects: Often linked to the inhibition of the constitutively expressed COX-1 enzyme, which plays a protective role in the gastrointestinal (GI) tract and kidneys. Variability in the severity of side effects like gastric irritation between animals can lead to differences in food consumption, activity levels, and overall health, introducing significant non-experimental variables.

Q2: We are observing high variability in our anti-inflammatory endpoint (e.g., paw edema). What are the most common causes?

A2: High variability in efficacy endpoints for this compound can stem from several factors:

  • Formulation and Administration: this compound, like many NSAIDs, may have poor water solubility. Inconsistent suspension or improper dosing can lead to significant differences in the actual dose administered to each animal.

  • Pharmacokinetics: Inter-animal differences in absorption, distribution, metabolism, and excretion (ADME) can alter drug exposure. Factors like age, sex, and genetic background of the animal model can influence metabolic enzyme activity.

  • Animal Handling and Stress: Stress from handling or injection can induce a physiological response that may confound the inflammatory response being measured. Proper acclimatization and consistent handling techniques are crucial.

  • Induction of Inflammation: The inflammatory stimulus itself (e.g., carrageenan injection) must be administered with high precision. Variability in injection volume or location can drastically alter the inflammatory response.

Q3: What is a recommended starting dose for this compound in rat models of inflammation?

A3: The effective dose of this compound is highly dependent on the specific model. Based on published data, here are some validated starting points for oral administration in rats:

  • Adjuvant-Induced Arthritis: An ED50 of approximately 0.1 mg/kg/day has been reported to prevent the development of arthritis.

  • Carrageenan-Induced Paw Edema: A dose of around 0.5 mg/kg is required to reduce paw swelling by 30%.

  • Yeast-Inflamed Paw (Analgesia): this compound shows high potency in increasing the pain threshold in this model.

  • Tolerability: Rats have been shown to tolerate doses up to 20 mg/kg/day in subacute studies without overt side effects.

It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.

Q4: How should we prepare this compound for oral gavage to ensure consistent dosing?

A4: For compounds with low aqueous solubility, a homogenous suspension is critical.

  • Vehicle Selection: A common vehicle for oral dosing is 0.5% to 1% carboxymethylcellulose (CMC) in water.

  • Preparation:

    • Weigh the required amount of this compound powder.

    • Create a paste by adding a small amount of the vehicle and triturating with a mortar and pestle.

    • Gradually add the remaining vehicle while continuously mixing to form a uniform suspension.

  • Administration:

    • Use a magnetic stirrer to keep the suspension homogenous throughout the dosing procedure.

    • Mix the suspension by inverting the syringe immediately before dosing each animal.

    • Ensure the gavage needle is appropriately sized for the animal to prevent injury.

Q5: Are there known off-target effects beyond the GI tract that could impact our results?

A5: Yes. While GI toxicity is the most cited side effect, high doses or chronic administration of NSAIDs can lead to other organ-specific issues that introduce variability. These include:

  • Renal Toxicity: NSAIDs can alter renal hemodynamics, potentially leading to renal dysfunction. Monitor for changes in urine output or kidney biomarkers if renal effects are suspected.

  • Cardiovascular Effects: Some NSAIDs are associated with cardiovascular risks, such as increased blood pressure.

  • Hepatotoxicity: Although less common, NSAID-induced liver injury can occur.

Unexplained weight loss, lethargy, or changes in behavior may be signs of systemic toxicity that can skew experimental data.

Troubleshooting Guide for this compound In Vivo Experiments

Problem / ObservationPotential Cause(s)Recommended Solutions / Actions
High variability in efficacy data (e.g., paw volume, arthritis score) 1. Inconsistent drug formulation/dosing.2. Improper or variable induction of inflammation.3. Inter-animal differences in metabolism.4. Inconsistent measurement technique.1. Ensure a homogenous suspension during dosing. Validate formulation protocol.2. Standardize the procedure for inducing inflammation (e.g., carrageenan injection site and volume).3. Increase the sample size (n) per group to improve statistical power. Ensure animals are age- and sex-matched.4. Have a single, blinded operator perform all key measurements.
Unexpected animal mortality or severe adverse effects (e.g., significant weight loss) 1. Dose is too high, leading to toxicity (e.g., GI ulceration).2. Formulation vehicle is causing irritation or toxicity.3. Contamination of the test article.1. Perform a preliminary dose-range finding study to establish the maximum tolerated dose (MTD).2. Run a vehicle-only control group to rule out vehicle effects.3. Verify the purity and identity of the this compound supply.
Lack of expected anti-inflammatory effect 1. Dose is too low.2. Poor bioavailability due to formulation or route of administration.3. Degradation of the compound.4. Error in the inflammation model.1. Conduct a dose-response study, including higher doses up to the MTD.2. Consider pharmacokinetic analysis to measure plasma drug concentrations and confirm exposure.3. Check the stability of the dosing formulation over the period of use.4. Include a positive control group (e.g., another known NSAID like Indomethacin) to validate the assay.
Results are not reproducible between experiments 1. Differences in animal strain, supplier, or health status.2. Environmental variables (e.g., housing, diet, light cycle).3. Variation in experimental timing or personnel.4. Batch-to-batch variation of this compound.1. Source animals from the same vendor and use a consistent strain, age, and sex.2. Standardize all husbandry conditions. Allow for a proper acclimatization period (e.g., 7 days).3. Maintain consistent experimental timelines and, if possible, personnel.4. Qualify each new batch of the compound before use in pivotal studies.

Data Summary Tables

Table 1: Potency of this compound in Various Rat Models

ModelParameterPotency / Effective DoseReference
Carrageenan-Induced Paw EdemaAnti-inflammatory~0.5 mg/kg for 30% reduction
Adjuvant-Induced ArthritisAnti-arthritic (prophylactic)ED50 ~0.1 mg/kg/day
Cotton-Pellet GranulomaAnti-inflammatory0.8 x the potency of Indomethacin
Yeast-Induced PyrexiaAnti-pyretic130 x the potency of Aspirin
Phenylquinone-Induced WrithingAnalgesic10 x the potency of Aspirin

Table 2: General Pharmacokinetic Parameters for NSAIDs in Rats (Oral Dosing)

Note: Specific pharmacokinetic data for this compound is limited. These values represent a general range for NSAIDs and should be used as an estimation. A dedicated PK study is recommended for precise characterization.

ParameterDescriptionTypical Range in RatsPotential Source of Variability
Tmax Time to reach maximum plasma concentration0.5 - 4 hoursFormulation, food effects, GI motility
Cmax Maximum plasma concentrationVaries with doseDose, absorption rate, metabolism
Elimination half-life2 - 8 hoursAnimal strain, age, liver/kidney function
Bioavailability Fraction of dose reaching systemic circulation20% - 90%Formulation, first-pass metabolism

Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema in Rats

This model assesses acute anti-inflammatory activity.

  • Animals: Male Sprague-Dawley or Wistar rats (150-200g). Acclimatize for at least 7 days.

  • Groups:

    • Group 1: Vehicle Control (e.g., 0.5% CMC, p.o.)

    • Group 2: this compound (e.g., 0.5 mg/kg in vehicle, p.o.)

    • Group 3: Positive Control (e.g., Indomethacin, 5 mg/kg in vehicle, p.o.)

  • Procedure:

    • Fast animals overnight but allow water ad libitum.

    • Measure the baseline volume of the right hind paw using a plethysmometer.

    • Administer the vehicle, this compound, or positive control by oral gavage.

    • One hour after dosing, inject 0.1 mL of 1% lambda-carrageenan solution subcutaneously into the plantar surface of the right hind paw.

    • Measure paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the change in paw volume (edema) from baseline for each animal at each time point.

    • Calculate the percentage inhibition of edema for treated groups compared to the vehicle control group.

    • Analyze data using ANOVA followed by a suitable post-hoc test.

Protocol 2: Adjuvant-Induced Arthritis in Rats

This model assesses efficacy in a chronic, immune-mediated inflammatory condition.

  • Animals: Male Lewis rats (175-225g).

  • Induction of Arthritis:

    • On Day 0, lightly anesthetize rats and inject 0.1 mL of Freund's Complete Adjuvant (FCA) containing Mycobacterium tuberculosis into the plantar surface of the right hind paw.

  • Groups & Dosing (Prophylactic Model):

    • Group 1: Vehicle Control (e.g., 0.5% CMC, p.o.)

    • Group 2: this compound (e.g., 0.1 mg/kg in vehicle, p.o.)

    • Group 3: Positive Control (e.g., Naproxen, 10 mg/kg in vehicle, p.o.)

    • Begin daily dosing on Day 0 and continue for 18-21 days.

  • Assessments:

    • Body Weight: Record daily or every other day.

    • Paw Volume: Measure the volume of both the injected (primary) and non-injected (secondary) hind paws every 2-3 days.

    • Arthritis Score: On the final day, score inflammation in all four paws and tail on a standardized scale (e.g., 0-4 for each paw).

  • Data Analysis:

    • Compare changes in body weight, paw volume, and final arthritis scores between groups using appropriate statistical methods (e.g., repeated measures ANOVA for paw volume).

Visualizations

NSAID_Mechanism cluster_cox COX Enzymes stimuli Inflammatory Stimuli (e.g., Injury, Pathogen) membrane Cell Membrane Phospholipids stimuli->membrane pla2 PLA2 membrane->pla2 activates aa Arachidonic Acid pla2->aa releases cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pg_phys Physiological Prostaglandins cox1->pg_phys pg_inflam Inflammatory Prostaglandins cox2->pg_inflam This compound This compound This compound->cox1 Inhibits This compound->cox2 Inhibits effect_phys GI Protection Platelet Function Renal Function pg_phys->effect_phys effect_inflam Inflammation Pain Fever pg_inflam->effect_inflam

Caption: Simplified signaling pathway of this compound via COX-1 and COX-2 inhibition.

Experimental_Workflow acclimate 1. Animal Acclimatization (7 days) baseline 2. Baseline Measurements (Body Weight, Paw Volume) acclimate->baseline random 3. Randomization into Groups (Vehicle, this compound, Positive Control) baseline->random dose 4. Dosing Administration (Oral Gavage) random->dose induce 5. Induction of Inflammation (e.g., Carrageenan Injection) dose->induce observe 6. Observation & Data Collection (e.g., Paw Volume over 4h) induce->observe terminal 7. Terminal Sample Collection (Blood, Tissues) observe->terminal analysis 8. Data Analysis & Interpretation terminal->analysis

Caption: Standard experimental workflow for an acute inflammation model.

Troubleshooting_Tree start High Variability in Results q_formulation Is the dosing formulation a homogenous suspension? start->q_formulation a_form_no ACTION: Improve formulation protocol. Use continuous stirring. q_formulation->a_form_no No q_animals Are animals properly age/sex/strain matched? q_formulation->q_animals Yes a_animals_no ACTION: Standardize animal sourcing. Increase sample size (n). q_animals->a_animals_no No q_procedure Are experimental procedures (induction, measurement) strictly standardized? q_animals->q_procedure Yes a_proc_no ACTION: Implement SOPs. Use a single, blinded operator for key measurements. q_procedure->a_proc_no No q_health Are there signs of toxicity (e.g., weight loss)? q_procedure->q_health Yes a_health_yes ACTION: Conduct dose-range finding study. Consider lowering the dose. q_health->a_health_yes Yes end Variability Minimized q_health->end No

Caption: Decision tree for troubleshooting sources of experimental variability.

References

Technical Support Center: Optimizing Incubation Time for Tiopinac in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on "Tiopinac" is limited in publicly available scientific literature. This guide is based on established principles for optimizing cell-based assays with small molecule inhibitors and provides a framework for empirical determination of optimal conditions for this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the optimization of this compound incubation time.

IssuePossible Cause(s)Recommended Action(s)
High background signal or apparent cytotoxicity in control wells. 1. Incubation time is too long: This can lead to the accumulation of metabolic byproducts or degradation of assay reagents. 2. Cell density is too high: Over-confluence can lead to cell death and altered metabolism. 3. Reagent instability: Assay reagents may not be stable for the duration of a long incubation period.1. Perform a time-course experiment: Assess the endpoint at earlier time points (e.g., 6, 12, 18 hours) to identify a window with a stable baseline. 2. Optimize cell seeding density: Ensure cells are in the exponential growth phase and do not exceed 80-90% confluency at the end of the assay. 3. Consult reagent datasheets: Verify the stability of all assay components under your experimental conditions.
No or low inhibitory effect of this compound observed. 1. Incubation time is too short: this compound may require more time to enter the cells, engage its target, and elicit a measurable downstream effect. 2. Compound concentration is too low: The concentration of this compound may be insufficient to achieve significant target inhibition. 3. Cell permeability issues: this compound may not efficiently cross the cell membrane.1. Extend the incubation time: Conduct a time-course experiment with later time points (e.g., 48, 72 hours).[1][2] 2. Perform a dose-response experiment: Test a wider range of this compound concentrations to determine its effective concentration range.[3] 3. Assess cell permeability: If possible, use a cell-free assay to confirm target engagement or modify the assay conditions to enhance uptake.
High variability between replicate wells. 1. Inconsistent timing: Variations in the timing of compound addition or assay termination can introduce variability. 2. Edge effects: Wells on the perimeter of the plate may experience different temperature and humidity conditions, leading to altered cell growth and compound efficacy.[4] 3. Uneven cell seeding: A non-homogenous cell suspension can result in different cell numbers per well.[2]1. Use multichannel pipettes: Ensure consistent and rapid addition of reagents to all wells. 2. Avoid using outer wells: If edge effects are suspected, leave the perimeter wells empty or fill them with media only. 3. Ensure proper cell suspension: Thoroughly mix the cell suspension before and during plating.
IC50 value differs significantly from expected or previously obtained values. 1. Sub-optimal incubation time: The IC50 of a compound can be highly dependent on the incubation time. Shorter times may overestimate the IC50 (lower potency), while excessively long times might reflect secondary effects. 2. Different cell line or passage number: Cell lines can exhibit different sensitivities to compounds. 3. Variations in assay conditions: Differences in media, serum concentration, or cell density can alter the apparent potency of a compound.1. Standardize incubation time: Perform a time-course experiment to identify the time point at which the inhibitory effect plateaus. This is often the most reproducible time point for IC50 determination. 2. Maintain consistent cell culture practices: Use cells within a defined passage number range and ensure the cell line identity is verified. 3. Document and control all assay parameters: Consistency is key for reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent anti-inflammatory and anti-pyretic agent. It has been shown to have significant activity in rat models of acute and chronic inflammation. While the precise molecular target for its anti-inflammatory effects is not fully elucidated in the provided search results, its action likely involves the modulation of inflammatory signaling pathways.

Q2: What is a recommended starting point for incubation time when using this compound in a cell-based assay?

A2: For initial experiments, an incubation time of 24 hours is a reasonable starting point for assessing cellular effects. However, for endpoints that require changes in gene expression or cell proliferation, longer incubation times of 48 to 72 hours may be necessary. It is crucial to empirically determine the optimal incubation time for your specific cell line and endpoint.

Q3: How does the desired experimental endpoint influence the optimal incubation time?

A3: The optimal incubation time is highly dependent on the biological process being measured:

  • Target Engagement/Phosphorylation: Short incubation times (e.g., 30 minutes to 4 hours) are often sufficient to observe direct inhibition of a signaling protein.

  • Gene Expression Changes: These typically require longer incubation times (e.g., 6 to 24 hours) to allow for transcription and translation to occur.

  • Cell Viability/Proliferation: These are often measured after longer exposures (e.g., 24 to 72 hours) to allow for the cumulative effects of the compound to manifest.

Q4: How does this compound concentration affect the optimal incubation time?

A4: Higher concentrations of an inhibitor may produce a more rapid effect, potentially requiring shorter incubation times. Conversely, lower, more physiologically relevant concentrations may require longer incubation to achieve a measurable effect. It is recommended to perform a time-course experiment at a concentration near the expected IC50 value.

Experimental Protocols

Protocol: Time-Course Experiment to Determine Optimal Incubation Time

This protocol outlines a method to determine the optimal incubation time of this compound for a specific cell line and endpoint.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase and do not exceed 80-90% confluency by the end of the experiment.

  • Allow cells to adhere and recover for 18-24 hours in a humidified incubator at 37°C and 5% CO2.

2. Compound Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare a 2X working solution of this compound in culture medium at a concentration that is expected to be near the IC50 value. Also, prepare a 2X vehicle control (medium with the same concentration of DMSO).

3. Time-Course Treatment:

  • Remove the old medium from the cells.

  • Add an equal volume of the 2X this compound working solution or vehicle control to the appropriate wells.

  • Incubate the plates for a range of time points (e.g., 6, 12, 24, 48, and 72 hours). It is advisable to set up separate plates for each time point.

4. Endpoint Assay:

  • At the end of each incubation period, perform your chosen cell-based assay (e.g., cell viability, reporter gene assay, or analysis of a specific biomarker) according to the manufacturer's instructions or your established laboratory protocol.

5. Data Analysis:

  • Calculate the percentage of inhibition or response relative to the vehicle control for each time point.

  • Plot the response versus the incubation time. The optimal incubation time is generally the point at which the response reaches a plateau, indicating that the maximal effect for that concentration has been achieved.

Data Presentation

Table 1: Example Time-Course and Dose-Response Data for this compound

The following table illustrates how data from optimization experiments can be presented. This data is hypothetical and intended for illustrative purposes only.

Incubation Time (Hours)Cell Viability (Vehicle Control)IC50 of this compound (µM)
1298% ± 3%15.2
2495% ± 4%8.5
4892% ± 5%4.1
7285% ± 6%3.9

In this example, the IC50 value stabilizes between 48 and 72 hours. An incubation time of 48 hours would be a suitable choice as it provides a robust response before significant loss of viability is observed in the control wells.

Visualizations

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Time-Course Experiment cluster_2 Phase 3: Data Analysis start Seed cells in 96-well plates adhesion Allow cells to adhere (18-24h) start->adhesion compound_prep Prepare this compound serial dilutions adhesion->compound_prep treatment Treat cells with this compound and vehicle compound_prep->treatment incubation Incubate for multiple durations (e.g., 6, 12, 24, 48, 72h) treatment->incubation assay Perform endpoint assay at each time point incubation->assay analysis Calculate % inhibition vs. vehicle assay->analysis plotting Plot response vs. time analysis->plotting optimization Determine optimal incubation time (plateau of effect) plotting->optimization G cluster_pathway Hypothetical Inflammatory Signaling Pathway ext_stimulus Inflammatory Stimulus (e.g., LPS, Cytokine) receptor Cell Surface Receptor ext_stimulus->receptor kinase_a Kinase A receptor->kinase_a activates kinase_b Kinase B kinase_a->kinase_b phosphorylates transcription_factor Transcription Factor (e.g., NF-κB) kinase_b->transcription_factor activates nucleus Nucleus transcription_factor->nucleus translocates to gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression This compound This compound This compound->kinase_b inhibits G cluster_causes cluster_solutions start Sub-optimal Result? no_effect No or Low Effect start->no_effect Yes high_variability High Variability start->high_variability Yes high_background High Background start->high_background Yes sol_time Action: Increase incubation time no_effect->sol_time Possible Cause: Time too short sol_conc Action: Increase concentration no_effect->sol_conc Possible Cause: Conc. too low sol_seeding Action: Check cell seeding high_variability->sol_seeding Possible Cause: Uneven seeding sol_edge Action: Avoid edge wells high_variability->sol_edge Possible Cause: Edge effects sol_shorten_time Action: Decrease incubation time high_background->sol_shorten_time Possible Cause: Time too long

References

Technical Support Center: Navigating Tiopinac-Induced Cell Stress In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating Tiopinac-induced cell stress. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vitro experimentation.

Disclaimer: The mechanism of this compound-induced cell stress is not extensively documented in publicly available literature. The information and proposed signaling pathways presented here are based on a hypothesized mechanism derived from related compounds and known pathways of drug-induced cell stress, primarily involving the induction of oxidative stress and subsequent apoptosis. This information is intended for research guidance and troubleshooting purposes.

Frequently Asked Questions (FAQs)

Q1: My cell viability assays (MTT/MTS) show inconsistent results after this compound treatment. What are the possible causes?

A1: Inconsistent cell viability results can stem from several factors. Refer to the table below for common causes and solutions.

Q2: I am observing a high percentage of late apoptotic/necrotic cells in my Annexin V/PI assay, even at early time points. Why is this happening?

A2: This could indicate that the concentration of this compound is too high or the treatment duration is too long, causing rapid cell death.[1][2] It is also possible that harsh cell handling during the staining procedure is causing membrane damage.[3][4] Consider performing a dose-response and time-course experiment to optimize treatment conditions.

Q3: My reactive oxygen species (ROS) measurements fluctuate between experiments. How can I get more consistent readings?

A3: ROS are often transient and highly reactive, making their detection sensitive to experimental conditions.[5] Ensure that your ROS detection reagent is fresh and protected from light. Minimize the time between cell treatment, staining, and measurement. Also, be aware that some components of your culture media could interfere with the assay.

Q4: I am not detecting cleaved caspase-3 in my western blots after this compound treatment, although I see other signs of apoptosis. What could be the issue?

A4: The timing of sample collection is critical for detecting caspase activation, as it can be a transient event. You may need to perform a time-course experiment to identify the peak of caspase-3 cleavage. Additionally, ensure your protein extraction and western blot protocols are optimized to prevent protein degradation and ensure efficient transfer. It is also possible that cell death is occurring through a caspase-independent pathway.

Troubleshooting Guides

Issue 1: High Variability in MTT Assay Results

Symptoms:

  • Large error bars between replicate wells.

  • Inconsistent dose-response curves.

  • Absorbance readings are too high or too low.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous cell suspension before and during plating. Allow the plate to sit at room temperature for 15-20 minutes before incubation for even cell distribution.
Edge Effects Avoid using the outermost wells of the microplate, as they are prone to evaporation. Fill these wells with sterile PBS or media.
Incomplete Formazan Solubilization Ensure complete dissolution of formazan crystals by gentle agitation and visual confirmation before reading the plate. Consider increasing the solubilization time or using a different solvent.
Interference from this compound Test for direct reduction of MTT by this compound in a cell-free system. If interference is observed, consider an alternative viability assay (e.g., LDH assay).
Contamination Visually inspect cells for any signs of microbial contamination before and during the experiment.
Issue 2: Ambiguous Results in Annexin V/PI Staining for Apoptosis

Symptoms:

  • Poor separation between live, apoptotic, and necrotic populations in flow cytometry plots.

  • High background fluorescence.

  • Weak staining signal.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Suboptimal Reagent Concentration Titrate Annexin V and PI concentrations to determine the optimal staining concentrations for your cell type.
Incorrect Compensation Settings Use single-stained controls to properly set up fluorescence compensation on the flow cytometer to correct for spectral overlap.
Harsh Cell Handling For adherent cells, use a gentle, non-enzymatic cell dissociation method. Avoid excessive vortexing or centrifugation speeds to maintain cell membrane integrity.
Inappropriate Incubation Time Optimize the incubation time for Annexin V and PI staining. Insufficient time can lead to weak signals, while prolonged incubation may increase non-specific binding.
Reagent Degradation Ensure Annexin V and PI reagents are stored correctly and have not expired.

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm is recommended.

Protocol 2: Detection of Apoptosis by Annexin V and Propidium Iodide Staining
  • Cell Treatment: Treat cells with this compound as desired. Include positive and negative controls.

  • Cell Harvesting: For adherent cells, gently detach them using a non-enzymatic method. For suspension cells, collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
  • Cell Seeding and Treatment: Seed cells and treat with this compound as described for the MTT assay.

  • Staining: Add the ROS detection reagent (e.g., H2DCFDA at a final concentration of 10 µM) to the cells and incubate at 37°C for 30 minutes.

  • Washing: Gently wash the cells with PBS to remove excess probe.

  • Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer.

Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins
  • Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, Bax, Bcl-2, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Workflows

The following diagrams illustrate the hypothesized signaling pathway of this compound-induced cell stress and a general experimental workflow for its investigation.

Tiopinac_Stress_Pathway This compound This compound ROS Increased ROS This compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax Bax activation Mitochondria->Bax Bcl2 Bcl-2 inhibition Mitochondria->Bcl2 Casp9 Caspase-9 activation Bax->Casp9 Bcl2->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized this compound-induced apoptosis pathway.

Experimental_Workflow Start Start: Treat cells with this compound Viability Cell Viability Assay (MTT/MTS) Start->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Start->Apoptosis ROS ROS Detection Start->ROS Western Western Blot (Caspases, Bcl-2 family) Viability->Western Apoptosis->Western ROS->Western Analysis Data Analysis and Interpretation Western->Analysis

Caption: General workflow for investigating this compound's effects.

Caption: A logical approach to troubleshooting inconsistent data.

References

Validation & Comparative

A Comparative Guide to the In Vivo Potency of Tiaprofenic Acid and Indomethacin

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the anti-inflammatory and analgesic properties of Tiaprofenic Acid and Indomethacin, supported by preclinical and clinical experimental data.

This guide provides a detailed comparison of the in vivo potency of two non-steroidal anti-inflammatory drugs (NSAIDs), Tiaprofenic Acid and Indomethacin. The information is intended for researchers, scientists, and professionals in drug development to facilitate an informed understanding of their relative efficacy and mechanisms of action. The initial query for "Tiopinac" yielded results predominantly for "Tiaprofenic Acid," suggesting a likely synonym or misspelling; therefore, this guide will focus on the comparison between Tiaprofenic Acid and Indomethacin.

Executive Summary

Both Tiaprofenic Acid and Indomethacin are non-selective cyclooxygenase (COX) inhibitors that exert their anti-inflammatory, analgesic, and antipyretic effects by blocking the synthesis of prostaglandins. Preclinical data indicates that Indomethacin is a highly potent anti-inflammatory and analgesic agent. Clinical studies demonstrate that Tiaprofenic Acid has comparable efficacy to Indomethacin in treating rheumatic conditions like osteoarthritis and rheumatoid arthritis, and in managing postoperative pain, often with a more favorable gastrointestinal side-effect profile.

Data Presentation: Preclinical and Clinical Efficacy

The following tables summarize the available quantitative data from both preclinical animal models and clinical trials to compare the potency and efficacy of Tiaprofenic Acid and Indomethacin.

Table 1: Preclinical In Vivo Potency

DrugAnimal ModelAssayDose/RouteEffect
Indomethacin RatCarrageenan-induced Paw Edema13.5 mg/kgED₅₀
MouseAcetic Acid-induced Writhing10 mg/kg (i.p.)51.23% inhibition
Tiaprofenic Acid Data Not AvailableCarrageenan-induced Paw Edema--
Data Not AvailableAcetic Acid-induced Writhing--

Note: Specific preclinical ED₅₀ values for Tiaprofenic Acid in these standardized models were not available in the reviewed literature. However, it is generally regarded as having potent anti-inflammatory and analgesic properties.

Table 2: Clinical Efficacy and Side Effects

Study FocusTiaprofenic Acid DosageIndomethacin DosageKey FindingsReported Side Effects
Osteoarthritis600 mg daily100 mg dailyTiaprofenic acid was at least as effective as indomethacin, with significantly better improvement in pain scores for osteoarthritis of the knee.Fewer gastrointestinal side-effects with tiaprofenic acid.
Post-operative Pain600 mg daily75 mg dailyTiaprofenic acid showed statistically significant greater pain relief on the day of operation.Fewer side-effects reported with tiaprofenic acid (not statistically significant).
Rheumatoid Arthritis & OsteoarthritisNot specifiedNot specifiedTiaprofenic acid was at least as effective as indomethacin.Higher incidence of side-effects with indomethacin in the osteoarthritis trial.

Mechanism of Action: COX Inhibition

Both Tiaprofenic Acid and Indomethacin are classified as non-steroidal anti-inflammatory drugs (NSAIDs) and share a common mechanism of action. They non-selectively inhibit the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3][4] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] By blocking this pathway, both drugs effectively reduce the synthesis of prostaglandins, thereby alleviating the symptoms of inflammation.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid PLA2 COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins_Physiological Physiological Prostaglandins (e.g., GI protection, platelet aggregation) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Inflammatory Prostaglandins (Pain, Fever, Inflammation) COX2->Prostaglandins_Inflammatory PLA2 Phospholipase A2 NSAIDs Tiaprofenic Acid Indomethacin NSAIDs->COX1 NSAIDs->COX2 Experimental_Workflow cluster_anti_inflammatory Anti-inflammatory Assay (Carrageenan-induced Paw Edema) cluster_analgesic Analgesic Assay (Acetic Acid-induced Writhing) A1 Animal Grouping (Rats) A2 Drug/Vehicle Administration (e.g., oral, i.p.) A1->A2 A3 Carrageenan Injection (sub-plantar) A2->A3 A4 Paw Volume Measurement (Plethysmometer) A3->A4 A5 Data Analysis (% Inhibition, ED50) A4->A5 B1 Animal Grouping (Mice) B2 Drug/Vehicle Administration (e.g., oral, i.p.) B1->B2 B3 Acetic Acid Injection (i.p.) B2->B3 B4 Count Writhing Responses B3->B4 B5 Data Analysis (% Inhibition) B4->B5

References

A Comparative Guide to the Cyclooxygenase (COX) Inhibition Profiles of Tiopinac and Diclofenac

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diclofenac is a well-characterized NSAID that inhibits both COX-1 and COX-2 isoforms.[1][2][3] While traditionally considered non-selective, some evidence suggests a degree of preference for COX-2.[1][2] This dual inhibition mechanism is responsible for both its therapeutic anti-inflammatory effects and its potential for gastrointestinal side effects.

Tiopinac is described as a highly potent anti-inflammatory and anti-pyretic agent based on preclinical studies. It has demonstrated significant efficacy in various animal models of inflammation. Notably, preclinical data suggests that this compound may possess a favorable gastrointestinal safety profile, which could imply a degree of COX-2 selectivity; however, direct enzymatic inhibition data is lacking to substantiate this hypothesis.

Quantitative Comparison of COX Inhibition

Due to the absence of publicly available IC50 values for this compound, a direct quantitative comparison is not possible. The following table summarizes the known COX inhibition data for Diclofenac from various in vitro studies.

Compound Assay System COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Ratio (COX-1/COX-2)
DiclofenacHuman Whole Blood Assay0.0760.0262.9
DiclofenacHuman Articular Chondrocytes0.6110.63~1

Note: IC50 values can vary depending on the specific experimental conditions and assay used.

Mechanism of Action and Signaling Pathway

The primary mechanism of action for NSAIDs like Diclofenac is the inhibition of the COX enzymes, which are critical for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme:

  • COX-1: A constitutively expressed enzyme involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa and regulating platelet aggregation.

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation and is a primary target for anti-inflammatory drugs.

The inhibition of COX-2 is responsible for the desired anti-inflammatory effects of NSAIDs, while the concurrent inhibition of COX-1 can lead to undesirable side effects, particularly gastrointestinal complications.

References

A Comparative Analysis of Tiopinac's Anti-inflammatory Effects in Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the efficacy and mechanisms of novel anti-inflammatory compounds is paramount. This guide provides a comparative analysis of Tiopinac, a potent anti-inflammatory agent, with two well-established drugs: the non-steroidal anti-inflammatory drug (NSAID) Indomethacin and the corticosteroid Dexamethasone. This comparison focuses on their anti-inflammatory effects in primary cells, offering available experimental data and detailed protocols to aid in research and development.

Comparative Overview

This compound is a dibenzothiepin derivative with marked anti-inflammatory and analgesic properties.[1] It is a potent inhibitor of prostaglandin synthesis, a key mechanism shared with other NSAIDs like Indomethacin.[2][3] Dexamethasone, a synthetic glucocorticoid, exerts its anti-inflammatory effects through a different mechanism, primarily by inhibiting the expression of pro-inflammatory genes.[4][5]

This guide will delve into the mechanisms of action, present available quantitative data on their comparative potency, and provide detailed experimental protocols for assessing their anti-inflammatory effects in primary cells.

Quantitative Comparison of Anti-Inflammatory Potency

The following tables summarize the available data on the inhibitory effects of this compound, Indomethacin, and Dexamethasone on key inflammatory markers. It is important to note that direct comparative studies of all three compounds in the same primary cell type are limited. The data presented here is compiled from various studies and should be interpreted with caution.

CompoundCell TypeAssayIC50 / PotencyReference
This compound Rat Paw (in vivo)Carrageenan-induced Edema~40 times more potent than Phenylbutazone
Rat (in vivo)Adjuvant-induced Arthritis10-15 times more potent than Naproxen
Indomethacin Human Gastric Mucosa (in vitro)Prostaglandin Synthesis InhibitionPotent inhibitor (equipotent to Naproxen)
Human Tenon's Capsule Fibroblasts (in vitro)Collagen Matrix ContractionSignificant inhibition
Dexamethasone Human Monocytes (in vitro)IL-1β Production InhibitionSignificant inhibition
Human Tenon's Capsule Fibroblasts (in vitro)Collagen Matrix ContractionSignificant inhibition

Mechanisms of Action and Signaling Pathways

The anti-inflammatory effects of these compounds are mediated through distinct signaling pathways. This compound and Indomethacin primarily target the cyclooxygenase (COX) enzymes, while Dexamethasone acts on the glucocorticoid receptor to modulate gene expression.

Cyclooxygenase (COX) Pathway Inhibition by this compound and Indomethacin

This compound and Indomethacin are non-selective inhibitors of both COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, these drugs reduce the production of prostaglandins, thereby alleviating inflammatory symptoms.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory Inflammation Inflammation Pain, Fever Prostaglandins_Inflammatory->Inflammation Tiopinac_Indomethacin This compound Indomethacin Tiopinac_Indomethacin->COX1 Tiopinac_Indomethacin->COX2

Inhibition of the Cyclooxygenase (COX) Pathway.
NF-κB Signaling Pathway Inhibition by Dexamethasone

Dexamethasone binds to the glucocorticoid receptor (GR) in the cytoplasm. The activated GR translocates to the nucleus and interferes with the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB). NF-κB is a key regulator of genes encoding inflammatory cytokines like TNF-α and IL-6. By inhibiting NF-κB, Dexamethasone suppresses the production of these inflammatory mediators.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB->Gene_Expression Translocates & Activates Nucleus Nucleus Dexamethasone Dexamethasone GR Glucocorticoid Receptor (GR) Dexamethasone->GR GR->NFkB Inhibits

Inhibition of the NF-κB Signaling Pathway.

Experimental Protocols

To facilitate further research, detailed protocols for key in vitro assays are provided below. These protocols are designed for use with primary cells, such as peripheral blood mononuclear cells (PBMCs), monocytes, or macrophages.

Protocol 1: Inhibition of Pro-inflammatory Cytokine Production in Primary Human Monocytes

Objective: To determine the inhibitory effect of test compounds on the production of TNF-α and IL-6 by lipopolysaccharide (LPS)-stimulated primary human monocytes.

Materials:

  • Primary human monocytes

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound, Indomethacin, Dexamethasone (or other test compounds)

  • 96-well cell culture plates

  • ELISA kits for human TNF-α and IL-6

Procedure:

  • Cell Seeding: Isolate primary human monocytes from peripheral blood using density gradient centrifugation followed by adherence or magnetic cell sorting. Seed the monocytes in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete RPMI-1640 medium. Remove the culture medium from the cells and add 100 µL of medium containing the different concentrations of the test compounds or vehicle control. Pre-incubate for 1-2 hours.

  • LPS Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 100 ng/mL to induce an inflammatory response. Do not add LPS to the negative control wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis.

  • Cytokine Measurement: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of each cytokine for each compound concentration relative to the vehicle-treated, LPS-stimulated control. Determine the IC50 value for each compound.

Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the inhibitory effect of test compounds on the activity of COX-1 and COX-2 enzymes.

Materials:

  • Purified human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • This compound, Indomethacin, Dexamethasone (or other test compounds)

  • Prostaglandin E2 (PGE2) ELISA kit

Procedure:

  • Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the reaction buffer.

  • Compound Incubation: In a 96-well plate, add the reaction buffer, the test compound at various concentrations, and the enzyme (either COX-1 or COX-2). Incubate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Reaction Termination: After a defined incubation period (e.g., 15 minutes) at 37°C, stop the reaction by adding a stop solution (e.g., 1 M HCl).

  • PGE2 Measurement: Neutralize the reaction mixture and measure the amount of PGE2 produced using a commercial ELISA kit.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values for COX-1 and COX-2 inhibition for each compound.

Experimental_Workflow Start Start: Isolate Primary Cells Seed_Cells Seed Cells in Multi-well Plates Start->Seed_Cells Pre_incubation Pre-incubate with Test Compounds Seed_Cells->Pre_incubation Stimulation Stimulate with Inflammatory Agent (e.g., LPS) Pre_incubation->Stimulation Incubation Incubate for Defined Period Stimulation->Incubation Collect_Supernatant Collect Supernatant or Cell Lysate Incubation->Collect_Supernatant Analysis Analyze Inflammatory Markers (e.g., Cytokines, PGs) Collect_Supernatant->Analysis Data_Analysis Data Analysis: Determine IC50 Analysis->Data_Analysis End End Data_Analysis->End

General Experimental Workflow for In Vitro Anti-inflammatory Assays.

Conclusion

This compound demonstrates potent anti-inflammatory effects, comparable to or exceeding those of established NSAIDs in certain models. Its primary mechanism of action, like Indomethacin, is the inhibition of prostaglandin synthesis through the COX pathway. In contrast, Dexamethasone exerts its effects through the modulation of gene expression via the glucocorticoid receptor, leading to the suppression of pro-inflammatory signaling pathways such as NF-κB.

The choice of an anti-inflammatory agent for research or therapeutic development will depend on the specific inflammatory condition and the desired mechanism of action. This guide provides a foundational comparison to aid in this selection process. Further head-to-head studies in various primary cell types are warranted to provide a more definitive comparative assessment of the anti-inflammatory profiles of this compound, Indomethacin, and Dexamethasone.

References

Comparative Analysis of Tiopinac Cross-Reactivity with Other Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of the potential cross-reactivity of Tiopinac, a potent non-steroidal anti-inflammatory drug (NSAID), with other commonly used NSAIDs. This compound, a dibenzothiepin derivative, demonstrates significant anti-inflammatory and analgesic properties.[1] Understanding its cross-reactivity profile is crucial for predicting potential hypersensitivity reactions in patients with known NSAID sensitivities. This document outlines the primary mechanisms of NSAID cross-reactivity, presents a structural comparison of this compound with other NSAIDs, and details established experimental protocols for assessing such reactions. Due to the limited availability of direct experimental data on this compound's cross-reactivity in publicly accessible literature, this guide synthesizes information from existing NSAID research to provide an informed perspective on its potential interactions.

Introduction to NSAID Cross-Reactivity

Hypersensitivity reactions to NSAIDs are a significant clinical concern. These reactions can be broadly categorized into two types:

  • Non-immunologic (Cross-Reactive) Reactions: These are the more common type and are related to the pharmacological action of the drug, specifically the inhibition of the cyclooxygenase-1 (COX-1) enzyme.[2][3] This inhibition leads to a shunting of arachidonic acid metabolism towards the lipoxygenase pathway, resulting in an overproduction of pro-inflammatory leukotrienes. Patients with this type of sensitivity will react to aspirin and other structurally diverse NSAIDs that are potent COX-1 inhibitors.[2]

  • Immunologic (Specific) Reactions: These are less frequent and are typically mediated by IgE antibodies or T-cells. These reactions are specific to a single NSAID or a group of structurally similar NSAIDs.

This compound: A Structural Overview

This compound, chemically known as 6,11-dihydrodibenzo-[b,e]-thiepin-11-one-3-acetic acid, is a tricyclic compound belonging to the dibenzothiepin class. Its structure features a central seven-membered thiepin ring fused to two benzene rings, with an acetic acid side chain. This unique tricyclic structure distinguishes it from many commonly used NSAIDs, which fall into categories such as propionic acid derivatives (e.g., ibuprofen, naproxen) or acetic acid derivatives (e.g., diclofenac, indomethacin).

Potential Cross-Reactivity Profile of this compound

In the absence of direct experimental data for this compound, its potential for cross-reactivity can be inferred based on the two primary mechanisms:

  • Structure-Based Immunologic Cross-Reactivity: The tricyclic structure of this compound makes it structurally distinct from most other NSAID classes. Therefore, the likelihood of immunologic cross-reactivity with structurally dissimilar NSAIDs is predicted to be low. However, cross-reactivity with other tricyclic compounds, though not common among NSAIDs, could be a possibility.

Comparative Data of NSAIDs

To provide a framework for understanding potential cross-reactivity, the following table summarizes the COX-1/COX-2 selectivity of various commonly used NSAIDs. The IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 indicates greater potency. The COX-1/COX-2 ratio provides an indication of selectivity; a lower ratio suggests higher selectivity for COX-2.

NSAIDChemical ClassCOX-1 IC50 (μM)COX-2 IC50 (μM)COX-1/COX-2 Ratio
This compound Dibenzothiepin Data not available Data not available Data not available
AspirinSalicylate0.01-0.11.7-10~0.01-0.001
IbuprofenPropionic Acid133440.04
NaproxenPropionic Acid2.61260.02
DiclofenacAcetic Acid0.80.0420
IndomethacinAcetic Acid0.021.20.017
PiroxicamOxicam3.80.2415.8
MeloxicamOxicam2.10.277.8
CelecoxibCoxib150.04375
EtoricoxibCoxib1091.06102.8

Note: IC50 values can vary depending on the specific assay conditions. The data presented here are compiled from various sources for comparative purposes.

Experimental Protocols for Assessing Cross-Reactivity

The definitive diagnosis of NSAID hypersensitivity and the assessment of cross-reactivity are primarily achieved through clinical evaluation, including provocation tests. In vitro tests can provide supportive evidence.

Oral Provocation Test (OPT)

The oral provocation test is considered the gold standard for diagnosing NSAID hypersensitivity. It involves the controlled administration of the suspected NSAID in gradually increasing doses under strict medical supervision.

Methodology:

  • Patient Selection: Patients with a clear history of hypersensitivity reactions to NSAIDs are selected. The test is contraindicated in patients with a history of severe, life-threatening reactions.

  • Informed Consent: The patient is fully informed about the potential risks and benefits of the procedure, and written informed consent is obtained.

  • Baseline Assessment: A thorough physical examination is performed, and baseline vital signs (blood pressure, heart rate, respiratory rate, and oxygen saturation) are recorded.

  • Drug Administration: The test begins with a small fraction of the therapeutic dose of the NSAID. Subsequent doses are incrementally increased at regular intervals (e.g., every 30-60 minutes).

  • Monitoring: The patient is closely monitored for any signs or symptoms of a hypersensitivity reaction, such as urticaria, angioedema, bronchospasm, or a drop in blood pressure.

  • Positive Test: The test is considered positive if objective signs of a hypersensitivity reaction appear, at which point the test is immediately stopped, and appropriate medical treatment is administered.

  • Negative Test: If the patient tolerates the full therapeutic dose without any adverse reaction, the test is considered negative. The patient is typically observed for a few hours post-procedure for any delayed reactions.

In Vitro Diagnostic Methods

While not as definitive as the OPT, in vitro tests can be valuable tools for investigating the mechanism of hypersensitivity and may be used when an OPT is too risky.

The LTT assesses the proliferative response of a patient's lymphocytes (a type of white blood cell) when exposed to a specific drug in vitro. It is primarily used to diagnose delayed-type (T-cell mediated) hypersensitivity reactions.

Methodology:

  • Blood Collection: A sample of the patient's peripheral blood is collected.

  • Peripheral Blood Mononuclear Cell (PBMC) Isolation: PBMCs, which include lymphocytes, are isolated from the blood sample.

  • Cell Culture: The isolated PBMCs are cultured in the presence of the test NSAID at various concentrations. A positive control (a substance known to induce lymphocyte proliferation) and a negative control (culture medium alone) are also included.

  • Incubation: The cell cultures are incubated for several days to allow for lymphocyte proliferation.

  • Proliferation Assessment: The degree of lymphocyte proliferation is measured, typically by the incorporation of a radioactive tracer (e.g., 3H-thymidine) or a colorimetric assay.

  • Interpretation: A significantly higher proliferation rate in the presence of the NSAID compared to the negative control indicates a positive response.

The BAT measures the activation of basophils (another type of white blood cell) in response to an allergen. It is used to detect IgE-mediated allergic reactions.

Methodology:

  • Blood Sample: A whole blood sample is obtained from the patient.

  • Incubation: The blood is incubated with the test NSAID.

  • Staining: The cells are stained with fluorescently labeled antibodies that bind to specific markers of basophil activation (e.g., CD63 or CD203c).

  • Flow Cytometry: The percentage of activated basophils is quantified using a flow cytometer.

  • Interpretation: An increased percentage of activated basophils in the presence of the NSAID suggests an IgE-mediated hypersensitivity.

Visualizations

NSAID_Classification cluster_classes Chemical Classes NSAIDs Non-Steroidal Anti-Inflammatory Drugs Salicylates Salicylates (e.g., Aspirin) NSAIDs->Salicylates PropionicAcids Propionic Acids (e.g., Ibuprofen, Naproxen) NSAIDs->PropionicAcids AceticAcids Acetic Acids (e.g., Diclofenac, Indomethacin) NSAIDs->AceticAcids Oxicams Oxicams (e.g., Piroxicam, Meloxicam) NSAIDs->Oxicams Coxibs Coxibs (e.g., Celecoxib, Etoricoxib) NSAIDs->Coxibs Dibenzothiepins Dibenzothiepins (e.g., this compound) NSAIDs->Dibenzothiepins COX_Inhibition_Pathway cluster_pathways Metabolic Pathways ArachidonicAcid Arachidonic Acid COX_Pathway Cyclooxygenase (COX) Pathway ArachidonicAcid->COX_Pathway LOX_Pathway Lipoxygenase (LOX) Pathway ArachidonicAcid->LOX_Pathway Prostaglandins Prostaglandins (Inflammation, Pain, Fever) COX_Pathway->Prostaglandins Leukotrienes Leukotrienes (Bronchoconstriction, Inflammation) LOX_Pathway->Leukotrienes NSAIDs NSAIDs (e.g., this compound) NSAIDs->COX_Pathway Inhibition OPT_Workflow Start Patient with History of NSAID Hypersensitivity InformedConsent Informed Consent Start->InformedConsent BaselineAssessment Baseline Assessment (Vitals, Physical Exam) InformedConsent->BaselineAssessment Dose1 Administer Dose 1 (Fraction of Therapeutic Dose) BaselineAssessment->Dose1 Monitor1 Monitor for Reaction Dose1->Monitor1 Dose2 Administer Dose 2 (Increased Dose) Monitor1->Dose2 No Reaction Positive Positive Result: Reaction Observed Monitor1->Positive Reaction Monitor2 Monitor for Reaction DoseN ... Monitor2->DoseN Monitor2->Positive Reaction MonitorN ... DoseN->MonitorN FullDose Administer Full Therapeutic Dose MonitorN->FullDose No Reaction MonitorN->Positive Reaction FinalMonitor Final Monitoring Period FullDose->FinalMonitor Negative Negative Result: NSAID Tolerated FinalMonitor->Negative No Reaction FinalMonitor->Positive Reaction Stop Stop Test & Treat Positive->Stop

References

Comparative Analysis of Gene Expression Following Tiopinac Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticipated effects of Tiopinac on gene expression, benchmarked against the established profiles of other non-steroidal anti-inflammatory drugs (NSAIDs), namely Ibuprofen and Indomethacin. Due to a lack of publicly available gene expression data specifically for this compound, this comparison is based on its known mechanism of action as a potent anti-inflammatory agent and prostaglandin antagonist, similar to other NSAIDs. The information presented for this compound is therefore inferred and awaits direct experimental validation.

Core Mechanism of Action: Inhibition of Cyclooxygenase

This compound, as a dibenzthiepin derivative, is a powerful anti-inflammatory and anti-pyretic compound.[1] Its mode of action is predicated on the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. By blocking COX-1 and COX-2, this compound prevents the conversion of arachidonic acid into prostaglandins, key signaling molecules that mediate inflammation, pain, and fever.

This compound's Inferred Signaling Pathway membrane Cell Membrane arachidonic_acid Arachidonic Acid cox_enzymes COX-1 & COX-2 arachidonic_acid->cox_enzymes prostaglandins Prostaglandins (PGs) cox_enzymes->prostaglandins inflammation Inflammation Pain Fever prostaglandins->inflammation This compound This compound This compound->cox_enzymes Inhibition

Caption: Inferred mechanism of this compound via COX enzyme inhibition.

Comparative Gene Expression Profiles in an Inflammatory Setting

The following table summarizes the expected changes in gene expression after treatment with this compound, in comparison to observed changes with Ibuprofen and Indomethacin in experimental inflammatory models. These changes typically involve the downregulation of pro-inflammatory genes and a potential upregulation of anti-inflammatory mediators.

Gene CategoryKey Genes/PathwaysThis compound (Inferred Effect)Ibuprofen (Observed Effect)Indomethacin (Observed Effect)
Pro-inflammatory Cytokines IL6, IL1B, TNFDownregulationDownregulation of IL6 and IL23 in IL-1β stimulated chondrocytes.[2]Prevents decline of TNF mRNA expression in LPS-stimulated monocytes.[3] Augments LPS-induced Il1b and Tnf expression in the mouse brain.[4]
Chemokines & Receptors IL8, CXCLs, CCRsDownregulationModulates IL-8 signaling pathways in chondrocytes.[2]-
Enzymes in Inflammation NOS2 (iNOS)DownregulationReduces nitric oxide synthesis.Increases LPS-induced Nos2 mRNA and iNOS protein expression in the mouse brain.
Transcription Factors NF-κB, IRF3Downregulation of activity-Inhibits nuclear translocation of IRF3, suppressing type I IFN responses.
Wnt Signaling Pathway CTNNB1 (β-catenin), MYC, CCND1 (Cyclin D1)Potential Modulation-Decreases β-catenin protein levels and cyclin D1 expression, but increases c-MYC expression in colorectal cancer cells.

Experimental Protocol: Gene Expression Analysis by RNA-Sequencing

This protocol details a standard workflow for assessing the impact of this compound on gene expression in an in vitro inflammatory model.

Objective: To identify and quantify differentially expressed genes in human primary chondrocytes under inflammatory conditions, following treatment with this compound.

Experimental Design:

  • Groups: 1) Vehicle Control, 2) IL-1β stimulation, 3) IL-1β + this compound, 4) IL-1β + Ibuprofen (as a comparator).

  • Replicates: Minimum of three biological replicates per group.

Materials:

  • Human primary chondrocytes

  • Cell culture reagents

  • Recombinant Human IL-1β

  • This compound

  • Ibuprofen

  • RNA extraction kit

  • DNAse I

  • RNA quality and quantity assessment tools (e.g., spectrophotometer, fluorometer, bioanalyzer)

  • RNA-sequencing library preparation kit

  • Next-generation sequencer

Experimental Workflow for RNA-Sequencing cluster_cell_culture 1. Cell Culture & Treatment cluster_rna_prep 2. RNA Preparation & QC cluster_sequencing 3. Sequencing & Analysis cell_prep Culture human primary chondrocytes stimulation Induce inflammation with IL-1β cell_prep->stimulation treatment Treat with Vehicle, This compound, or Ibuprofen stimulation->treatment extraction Total RNA Extraction treatment->extraction dnase DNase Treatment extraction->dnase qc Quality Control (RIN) & Quantification dnase->qc library_prep Library Preparation qc->library_prep sequencing Next-Generation Sequencing library_prep->sequencing bioinformatics Bioinformatic Analysis: - Read Alignment - Differential Expression - Pathway Analysis sequencing->bioinformatics

Caption: A typical workflow for gene expression analysis using RNA-Seq.

Methodology:

  • Cell Culture and Treatment:

    • Plate primary human chondrocytes and grow to 80-90% confluency.

    • Induce an inflammatory state by treating the cells with IL-1β (e.g., 10 ng/mL) for a specified duration (e.g., 24 hours).

    • Concurrently treat with this compound, Ibuprofen, or a vehicle control at predetermined concentrations.

  • RNA Extraction and Quality Control:

    • Harvest cells and extract total RNA using a column-based kit.

    • Perform an on-column DNase I digestion to eliminate genomic DNA contamination.

    • Assess RNA purity and concentration using a spectrophotometer (A260/A280 ratio) and a fluorometer.

    • Verify RNA integrity by calculating the RNA Integrity Number (RIN) using a bioanalyzer. A RIN value ≥ 8 is recommended.

  • Library Preparation and Sequencing:

    • Prepare RNA-sequencing libraries from the extracted RNA. This process typically includes mRNA enrichment (poly-A selection), RNA fragmentation, cDNA synthesis, adapter ligation, and library amplification.

    • Sequence the prepared libraries on a high-throughput sequencing platform.

  • Bioinformatic Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align reads to a reference genome.

    • Quantify gene expression levels.

    • Conduct differential gene expression analysis to identify genes with statistically significant changes in expression between the different treatment groups.

    • Perform pathway and gene ontology enrichment analyses to understand the biological implications of the observed gene expression changes.

References

A Comparative Guide to the Effects of Non-Steroidal Anti-Inflammatory Drugs on Cytokine Expression Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Role of Cytokines in Inflammation and the Action of NSAIDs

Inflammation is a complex biological response involving the release of various signaling molecules, among which cytokines play a central role. Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) amplify the inflammatory cascade. Conversely, anti-inflammatory cytokines like Interleukin-10 (IL-10) help to resolve inflammation.

NSAIDs primarily exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins. However, emerging evidence suggests that NSAIDs can also modulate the immune response by altering the expression profiles of various cytokines, often through COX-independent mechanisms.[1][2] Understanding these effects is crucial for the comprehensive evaluation of an NSAID's therapeutic potential.

Comparative Analysis of NSAID Effects on Cytokine Production

The following table summarizes findings from various in vitro and in vivo studies on the effects of several NSAIDs on the production of key pro- and anti-inflammatory cytokines. It is important to note that the effects can vary depending on the specific drug, its concentration, the cell type or animal model used, and the inflammatory stimulus applied.

NSAIDCytokineModel SystemObserved Effect
Indomethacin IL-1βLPS-stimulated human whole bloodInhibition[3]
IL-6LPS-stimulated human whole bloodInhibition[3]
TNF-αLPS-stimulated mouse brainNo significant effect on mRNA, but increased iNOS protein[4]
IL-10LPS-stimulated human whole bloodInhibition
Naproxen IL-1βLPS/HA-stimulated primary human synovial fluid monocytes/macrophagesReduction in the percentage of IL-1β producing cells
IL-6IL-1β-stimulated human umbilical vein endothelial cells (HUVECs)Suppression of expression
TNF-αIL-1β-stimulated human umbilical vein endothelial cells (HUVECs)Suppression of expression
Ibuprofen Pro-inflammatory CytokinesSARS-CoV-2 infected K18-hACE2 miceReduced production
Meloxicam Pro-inflammatory CytokinesSARS-CoV-2 infected K18-hACE2 miceReduced production
Diclofenac IL-6, TNF-αTLR-stimulated human monocyte-derived dendritic cellsDiminished excretion
Celecoxib IL-6, TNF-α, IL-10TLR-stimulated human monocyte-derived dendritic cellsDiminished excretion

Experimental Protocols for Assessing Cytokine Modulation by NSAIDs

To evaluate the effect of Tiopinac or other compounds on cytokine expression, standardized in vitro and in vivo models are essential. Below are detailed methodologies for key experiments.

In Vitro Assay: Inhibition of LPS-Induced Cytokine Production in Macrophages

This protocol describes a common in vitro method to assess the anti-inflammatory effects of a test compound on RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS).

1. Cell Culture and Seeding:

  • Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare stock solutions of the test compound (e.g., this compound) and reference NSAIDs (e.g., Indomethacin, Naproxen) in a suitable solvent like DMSO.

  • Dilute the compounds to various concentrations in the cell culture medium.

  • Pre-treat the cells with the different concentrations of the compounds or vehicle control for 1-2 hours.

3. Inflammatory Stimulation:

  • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

4. Sample Collection and Analysis:

  • Incubate the plates for 24 hours.

  • Collect the cell culture supernatant.

  • Quantify the concentration of cytokines (TNF-α, IL-6, IL-1β, IL-10) in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

5. Data Analysis:

  • Calculate the percentage inhibition of cytokine production for each compound concentration compared to the LPS-stimulated vehicle control.

  • Determine the IC₅₀ value (the concentration at which the compound inhibits 50% of the cytokine production).

Experimental_Workflow_In_Vitro cluster_setup Cell Preparation cluster_treatment Treatment cluster_analysis Analysis culture Culture RAW 264.7 cells seed Seed cells in 96-well plate culture->seed pretreat Pre-treat with this compound/NSAIDs seed->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect supernatant incubate->collect elisa Quantify cytokines (ELISA) collect->elisa data_analysis Data Analysis elisa->data_analysis Calculate % inhibition & IC50

In Vitro Experimental Workflow

In Vivo Assay: LPS-Induced Endotoxemia Model

This in vivo model is used to assess the systemic anti-inflammatory effects of a compound in a living organism.

1. Animal Model:

  • Use male BALB/c mice (6-8 weeks old).

  • Acclimatize the animals for at least one week before the experiment.

  • Provide standard chow and water ad libitum.

2. Compound Administration:

  • Administer the test compound (e.g., this compound) and reference NSAIDs orally or intraperitoneally at different doses.

  • The control group should receive the vehicle.

3. Induction of Inflammation:

  • One hour after compound administration, induce systemic inflammation by intraperitoneal injection of LPS (e.g., 1 mg/kg).

4. Sample Collection:

  • At various time points post-LPS injection (e.g., 2, 6, 24 hours), collect blood samples via cardiac puncture under anesthesia.

  • Euthanize the animals and collect relevant tissues (e.g., liver, spleen, lungs) for further analysis.

5. Cytokine Measurement:

  • Prepare serum from the blood samples.

  • Measure the levels of circulating cytokines (TNF-α, IL-6, IL-1β, IL-10) in the serum using ELISA or multiplex bead-based assays.

6. Data Analysis:

  • Compare the cytokine levels in the compound-treated groups with the LPS-treated vehicle control group.

  • Determine the dose-dependent inhibitory effect of the compounds on cytokine production.

Experimental_Workflow_In_Vivo cluster_animal_prep Animal Preparation cluster_procedure Experimental Procedure cluster_sampling Sample Collection & Analysis acclimatize Acclimatize BALB/c mice administer Administer this compound/NSAIDs acclimatize->administer inject_lps Inject LPS (i.p.) administer->inject_lps collect_blood Collect blood samples inject_lps->collect_blood prepare_serum Prepare serum collect_blood->prepare_serum measure_cytokines Measure serum cytokines prepare_serum->measure_cytokines data_analysis Data Analysis measure_cytokines->data_analysis Compare cytokine levels

In Vivo Experimental Workflow

Signaling Pathways Involved in Cytokine Regulation by NSAIDs

The modulation of cytokine expression by NSAIDs can occur through various signaling pathways. While the primary mechanism of NSAIDs is COX inhibition, which reduces prostaglandin E2 (PGE2) synthesis, this can have downstream effects on cytokine production. PGE2 is known to influence the expression of several cytokines. Furthermore, some NSAIDs can directly affect transcription factors, such as Nuclear Factor-kappa B (NF-κB), which is a master regulator of pro-inflammatory gene expression, including many cytokines.

Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_drug_action Drug Action LPS LPS TLR4 TLR4 LPS->TLR4 activates NFkB NF-κB TLR4->NFkB activates COX2 COX-2 NFkB->COX2 induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines induces expression PGE2 PGE2 COX2->PGE2 produces PGE2->Cytokines modulates This compound This compound / NSAIDs This compound->NFkB may inhibit This compound->COX2 inhibits

NSAID Signaling Pathway

Conclusion

While direct comparative data on the effect of this compound on cytokine expression profiles remains to be established, this guide provides the necessary framework for such an investigation. By employing the detailed experimental protocols outlined herein, researchers can systematically evaluate and compare the immunomodulatory effects of this compound with other NSAIDs. Such studies are essential for a more complete understanding of its mechanism of action and for positioning it within the landscape of anti-inflammatory therapeutics. The provided data on other NSAIDs serves as a benchmark for these future comparative analyses.

References

A Comparative Guide to Validating the Mechanism of Tiopinac Using COX-1/COX-2 Knockout Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the cyclooxygenase (COX)-dependent mechanism of Tiopinac, a potent non-steroidal anti-inflammatory drug (NSAID). By employing CRISPR-Cas9 gene-editing to create specific knockout cell lines, researchers can definitively establish the reliance of this compound on its intended enzymatic targets, COX-1 and COX-2.

The following sections offer a comparative analysis of this compound's expected performance against two well-characterized NSAIDs: Indomethacin , a potent non-selective COX inhibitor, and Celecoxib , a selective COX-2 inhibitor. This guide includes detailed experimental protocols and quantitative data tables to support the design and interpretation of validation studies.

Mechanism of Action: The Cyclooxygenase Pathway

The primary mechanism of NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes. These enzymes are critical for converting arachidonic acid into prostaglandins, such as Prostaglandin E2 (PGE2), which are key mediators of pain and inflammation.[1][2] There are two main isoforms:

  • COX-1: A constitutively expressed enzyme involved in baseline physiological functions, including gastric protection and platelet aggregation.[3]

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation and is a primary target for anti-inflammatory drugs.[3]

By creating cell lines that lack either COX-1 or COX-2, the specific contribution of each enzyme to a drug's activity can be precisely measured.

G cluster_membrane Cell Membrane cluster_inhibitors Inhibitors Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Inflammation Pain & Inflammation PGE2->Inflammation This compound This compound (Non-selective) This compound->COX1 Inhibits This compound->COX2 Inhibits Indomethacin Indomethacin (Non-selective) Indomethacin->COX1 Inhibits Indomethacin->COX2 Inhibits Celecoxib Celecoxib (COX-2 Selective) Celecoxib->COX2 Inhibits

Caption: NSAID Inhibition of the Prostaglandin Synthesis Pathway.

Data Presentation: Comparative Analysis

Table 1: Reference IC50 Values for Comparator NSAIDs

This table summarizes the 50% inhibitory concentrations (IC50) for Indomethacin and Celecoxib against COX-1 and COX-2, demonstrating their respective selectivity profiles.

DrugTargetIC50 (µM)COX-1/COX-2 RatioSelectivity Profile
Indomethacin COX-10.0090.029Non-selective
COX-20.31
Celecoxib COX-18212COX-2 Selective
COX-26.8

Data sourced from a study using human peripheral monocytes.

Table 2: Predicted Efficacy in Wild-Type vs. Knockout Cell Lines

This table outlines the expected results when treating Wild-Type (WT), COX-1 Knockout (KO), and COX-2 Knockout (KO) cells with this compound and comparator drugs. The primary endpoint is the inhibition of lipopolysaccharide (LPS)-induced PGE2 production.

Cell LineDrugExpected Inhibition of PGE2 ProductionRationale
Wild-Type This compound+++Potent inhibition via both COX-1 and COX-2.
(Expresses both)Indomethacin+++Potent inhibition via both COX-1 and COX-2.
Celecoxib++Potent inhibition primarily via COX-2.
COX-1 KO This compound++Inhibition is maintained through the COX-2 pathway.
(Expresses only COX-2)Indomethacin++Inhibition is maintained through the COX-2 pathway.
Celecoxib++Efficacy is largely unchanged as COX-2 is the primary target.
COX-2 KO This compound+Efficacy is significantly reduced, reliant only on COX-1.
(Expresses only COX-1)Indomethacin+Efficacy is significantly reduced, reliant only on COX-1.
Celecoxib--Efficacy is abolished as the primary target is absent.

(+++ High Inhibition, ++ Moderate Inhibition, + Low Inhibition, -- No Inhibition)

Experimental Protocols

A robust validation study requires three key stages: generation and validation of knockout cell lines, treatment and stimulation, and quantification of the biological endpoint.

G cluster_setup Phase 1: Cell Line Generation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis start Select Host Cell Line (e.g., A549, RAW 264.7) design Design gRNAs for PTGS1 (COX-1) & PTGS2 (COX-2) start->design transfect Transfect Cells with Cas9 and gRNA Plasmids design->transfect isolate Isolate Single Cell Clones transfect->isolate expand Expand Clonal Populations isolate->expand validate Validate Knockout via Sequencing & Western Blot expand->validate plate Plate WT, COX-1 KO, and COX-2 KO Cells validate->plate treat Treat with this compound, Indomethacin, Celecoxib plate->treat stimulate Stimulate with LPS (to induce COX-2 and PGE2 production) treat->stimulate collect Collect Supernatants stimulate->collect assay Quantify PGE2 Levels (ELISA) collect->assay analyze Analyze Data & Compare Inhibition Across Cell Lines assay->analyze conclusion Confirm Target Dependence analyze->conclusion

Caption: Experimental workflow for validating drug mechanism via knockout cells.
Generation and Validation of COX-1/COX-2 Knockout Cell Lines

This protocol outlines the creation of stable knockout cell lines using CRISPR-Cas9 technology.

  • Cell Line Selection: Choose a suitable cell line that expresses both COX-1 and inducible COX-2 (e.g., human A549 lung carcinoma cells or murine RAW 264.7 macrophages).

  • Guide RNA (gRNA) Design: Design at least two gRNAs targeting early exons of the PTGS1 (COX-1) and PTGS2 (COX-2) genes to maximize the likelihood of generating a loss-of-function frameshift mutation.

  • Transfection: Co-transfect the host cells with a plasmid expressing Cas9 nuclease and a plasmid expressing the specific gRNA.

  • Clonal Isolation: After 48-72 hours, dilute the cells to a single-cell density and plate into 96-well plates to grow individual colonies.

  • Expansion: Expand the resulting monoclonal populations for screening.

  • Validation:

    • Genomic Validation: Extract genomic DNA from each clone. Amplify the targeted region by PCR and use Sanger sequencing to identify clones with indel mutations that result in a frameshift.

    • Protein Validation (Critical): Confirm the complete absence of the target protein in the knockout clones using Western Blot analysis with specific antibodies for COX-1 and COX-2. This is the definitive proof of a successful knockout.

Drug Treatment and PGE2 Production Assay
  • Cell Plating: Seed Wild-Type, COX-1 KO, and COX-2 KO cells into 24-well plates at a consistent density and allow them to adhere overnight.

  • Drug Pre-treatment: Pre-incubate the cells for 1 hour with varying concentrations of this compound, Indomethacin, or Celecoxib. Include a vehicle control (e.g., DMSO).

  • Inflammatory Stimulation: Add lipopolysaccharide (LPS, 1 µg/mL) to all wells (except for a negative control) to induce COX-2 expression and robust PGE2 synthesis. Incubate for 18-24 hours.

  • Supernatant Collection: Centrifuge the plates to pellet any detached cells and carefully collect the cell culture supernatant for analysis.

Quantification of Prostaglandin E2 (PGE2) by ELISA

Use a commercially available PGE2 competitive ELISA kit for accurate quantification.

  • Standard Curve Preparation: Prepare a serial dilution of the PGE2 standard provided in the kit to generate a standard curve.

  • Sample Plating: Add standards, controls, and collected cell supernatants to the wells of the antibody-coated microplate.

  • Competitive Binding: Add a fixed amount of HRP-labeled PGE2 to each well, which will compete with the PGE2 in the sample for binding to the antibody. Incubate as per the manufacturer's instructions.

  • Washing and Substrate Addition: Wash the plate to remove unbound reagents. Add a TMB substrate solution, which will react with the bound HRP to produce a colorimetric signal.

  • Signal Measurement: Stop the reaction and measure the absorbance at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of PGE2 in the sample.

  • Data Analysis: Calculate the PGE2 concentration in each sample by interpolating from the standard curve. Determine the percent inhibition of PGE2 production for each drug concentration relative to the LPS-stimulated vehicle control.

G cluster_validation Validation Logic This compound This compound COX_Enzymes COX-1 & COX-2 Enzymes This compound->COX_Enzymes Inhibits WT_Cells In Wild-Type Cells This compound->WT_Cells KO_Cells In COX-2 KO Cells This compound->KO_Cells PGE2_Production PGE2 Production COX_Enzymes->PGE2_Production Catalyzes Inflammation Inflammatory Response PGE2_Production->Inflammation Mediates PGE2_Reduced PGE2 is Reduced WT_Cells->PGE2_Reduced IF mechanism is valid PGE2_Unchanged PGE2 is NOT Reduced KO_Cells->PGE2_Unchanged IF mechanism is valid

Caption: Logical relationship for validating this compound's on-target effect.

By following this comprehensive guide, researchers can rigorously validate the mechanism of action of this compound, confirming its activity through the inhibition of COX-1 and COX-2 and providing a clear, data-supported understanding of its therapeutic function.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Tiopinac

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

A thorough risk assessment should always be conducted before handling any chemical to determine the necessary level of personal protective equipment.[2][3] The following table summarizes the recommended PPE for handling Tiopinac in a laboratory setting.

Protection Type Required Equipment Purpose Standard
Eye and Face Protection Safety glasses with side shields (minimum) or chemical splash goggles. A face shield should be worn over safety glasses or goggles when there is a significant splash hazard.[2][4]To protect eyes and face from splashes, sprays, and airborne particles.ANSI Z87.1
Hand Protection Disposable nitrile gloves are the minimum requirement for incidental contact. For prolonged contact or handling of concentrated solutions, double-gloving or using more robust gloves like neoprene is recommended.To prevent skin contact with the chemical.ASTM D6978
Body Protection A laboratory coat is the minimum requirement. For handling larger quantities or when there is a risk of significant contamination, a disposable gown or a Tyvek suit offers enhanced protection.To protect skin and clothing from contamination.N/A
Respiratory Protection Generally not required when handling small quantities in a well-ventilated area or a chemical fume hood. If aerosols may be generated and engineering controls are insufficient, a NIOSH-approved respirator appropriate for the exposure level should be used.To prevent inhalation of airborne particles or aerosols.NIOSH-approved
Foot Protection Closed-toe shoes are mandatory in all laboratory settings.To protect feet from spills and falling objects.N/A

Operational and Disposal Plans

Handling and Storage:

  • Engineering Controls: All work with solid or powdered this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be clearly labeled with the chemical name and any hazard warnings.

  • Hygiene: Always wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.

Spill Management:

In the event of a spill, evacuate the area and prevent unprotected individuals from entering. Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the absorbed material into a designated, labeled hazardous waste container.

Disposal:

The disposal of this compound and any contaminated materials must be handled as hazardous waste.

  • Solid Waste: All solid waste contaminated with this compound, such as gloves, weighing papers, and paper towels, should be collected in a clearly labeled hazardous waste container.

  • Unused Product: Unused or unwanted this compound should be disposed of through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in the regular trash.

  • Regulatory Compliance: As a sulfur-containing organic compound, the disposal of this compound may be subject to specific local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.

Experimental Workflow for Handling this compound

The following diagram outlines the standard workflow for safely handling this compound in a research laboratory.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE RiskAssessment->SelectPPE Identify Hazards DonPPE Don PPE SelectPPE->DonPPE Gather Equipment PrepareWorkArea Prepare Work Area (Fume Hood) DonPPE->PrepareWorkArea Ensure Safety WeighCompound Weigh this compound PrepareWorkArea->WeighCompound PrepareSolution Prepare Solution WeighCompound->PrepareSolution Transfer ConductExperiment Conduct Experiment PrepareSolution->ConductExperiment Use Decontaminate Decontaminate Work Surfaces ConductExperiment->Decontaminate SegregateWaste Segregate Hazardous Waste Decontaminate->SegregateWaste Collect Waste DoffPPE Doff PPE SegregateWaste->DoffPPE Dispose of Contaminated Items WashHands Wash Hands DoffPPE->WashHands Final Step

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tiopinac
Reactant of Route 2
Tiopinac

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。